(3-Amino-6-bromopyrazin-2-yl)methanol
Description
BenchChem offers high-quality (3-Amino-6-bromopyrazin-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Amino-6-bromopyrazin-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3-amino-6-bromopyrazin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O/c6-4-1-8-5(7)3(2-10)9-4/h1,10H,2H2,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHROBJGQFGJRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)N)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40855657 | |
| Record name | (3-Amino-6-bromopyrazin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40855657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260880-59-8 | |
| Record name | (3-Amino-6-bromopyrazin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40855657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: (3-Amino-6-bromopyrazin-2-yl)methanol
A Strategic Scaffold for Kinase & Phosphatase Inhibitor Discovery[1]
Executive Summary & Strategic Value
(3-Amino-6-bromopyrazin-2-yl)methanol (CAS: 1260880-59-8) is a high-value heterocyclic building block predominantly utilized in the synthesis of small-molecule inhibitors targeting oncology pathways, specifically SHP2 (PTPN11) , FGFR , and various tyrosine kinases.
Its structural uniqueness lies in its orthogonal reactivity :
-
C6-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to install hydrophobic tail groups.
-
C2-Hydroxymethyl: A versatile "head group" anchor that can be oxidized to an aldehyde, converted to a leaving group (halide/mesylate) for nucleophilic displacement, or maintained as a polar H-bond donor.
-
C3-Amine: Provides critical hydrogen bonding interactions within the ATP-binding pocket or allosteric sites of target proteins (e.g., the "hinge region" in kinases).
Physicochemical Profile
Understanding the baseline properties is essential for predicting solubility and formulation behavior during early drug discovery.
| Property | Value | Relevance |
| CAS Number | 1260880-59-8 | Unique Identifier |
| Molecular Formula | C₅H₆BrN₃O | Stoichiometry |
| Molecular Weight | 204.03 g/mol | Fragment-based Drug Design (FBDD) |
| Appearance | Pale yellow to off-white solid | Visual purity check |
| Predicted logP | ~0.2 - 0.5 | Low lipophilicity; good starting point for optimization |
| H-Bond Donors | 2 (NH₂, OH) | Critical for target engagement |
| H-Bond Acceptors | 4 (Pyrazine Ns, O) | Solvation and binding |
| Solubility | DMSO, Methanol, EtOAc | Compatible with standard organic synthesis |
Synthetic Accessibility
The most robust route to (3-Amino-6-bromopyrazin-2-yl)methanol is the chemoselective reduction of its corresponding methyl ester. This approach avoids over-reduction or debromination, which can occur with aggressive reducing agents.
Protocol: Chemoselective Reduction of Methyl 3-amino-6-bromopyrazine-2-carboxylate
Objective: Convert the ester to the primary alcohol without affecting the aryl bromide.
Reagents:
-
Methyl 3-amino-6-bromopyrazine-2-carboxylate (1.0 equiv)
-
Sodium Borohydride (NaBH₄) (2.5 equiv)
-
Calcium Chloride (CaCl₂) (1.5 equiv) — Activates the borohydride for ester reduction.
-
Solvent: Ethanol/THF (2:1 v/v)
Step-by-Step Methodology:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-amino-6-bromopyrazine-2-carboxylate (10 mmol) in dry THF (20 mL) and absolute Ethanol (40 mL).
-
Activation: Cool the solution to 0°C in an ice bath. Add CaCl₂ (15 mmol) in one portion and stir for 15 minutes.
-
Reduction: Slowly add NaBH₄ (25 mmol) portion-wise over 20 minutes to control hydrogen gas evolution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS for the disappearance of the ester (M+H 232/234) and formation of the alcohol (M+H 204/206).
-
Quench: Cool back to 0°C. Carefully quench with saturated aqueous NH₄Cl solution.
-
Workup: Evaporate the bulk of the organic solvents under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Gradient: 0-100% EtOAc in Hexanes) to yield the product as a pale yellow solid.
Reactivity Profile & Functionalization
The utility of this scaffold stems from its ability to undergo divergent synthesis. The following diagram illustrates the three primary vectors for chemical modification.
Figure 1: Divergent synthetic pathways for (3-Amino-6-bromopyrazin-2-yl)methanol.
Detailed Reaction Pathways:
-
Suzuki-Miyaura Coupling (C6-Position): The bromine atom at C6 is highly activated for oxidative addition by Palladium(0) due to the electron-deficient nature of the pyrazine ring.
-
Conditions: Pd(dppf)Cl₂ or Pd(PPh₃)₄, Na₂CO₃, Dioxane/Water, 90°C.
-
Application: Installation of aryl groups (e.g., dichlorophenyl) found in SHP2 inhibitors.[1]
-
-
Alcohol Activation (C2-Position): The primary alcohol is a handle for attaching solubilizing groups or pharmacophores.
-
Chlorination: Reaction with Thionyl Chloride (SOCl₂) yields the alkyl chloride.[2][3] This intermediate is highly reactive toward secondary amines (e.g., spiro-amines, piperazines) to form the "tail" of many drug candidates.
-
Oxidation: Selective oxidation with Manganese Dioxide (MnO₂) yields the aldehyde without affecting the amine or bromine. This allows for reductive amination or Wittig olefination.
-
Case Study: Application in SHP2 Inhibitor Design
The protein tyrosine phosphatase SHP2 (PTPN11) is a critical node in the RAS-ERK signaling pathway.[4] Allosteric inhibitors of SHP2, such as SHP099 and TNO155 , utilize a highly substituted pyrazine core.
While SHP099 itself is synthesized via a slightly different route (starting from 2-amino-3,6-dibromopyrazine), the (3-amino-6-bromopyrazin-2-yl)methanol scaffold offers a distinct advantage for Fragment-Based Drug Discovery (FBDD) :
-
Linker Flexibility: The methylene spacer (-CH₂-) provided by the methanol group allows for a different vector of extension compared to the direct aryl-amine linkage in SHP099.
-
Scaffold Hopping: It enables the synthesis of homologs where the distance between the pyrazine core and the basic amine "tail" is increased, potentially picking up additional interactions in the solvent-exposed region of the allosteric pocket.
Workflow: From Scaffold to Lead
-
Step 1 (Core Synthesis): Reduction of methyl ester to (3-Amino-6-bromopyrazin-2-yl)methanol.
-
Step 2 (Head Group): Suzuki coupling with 2,3-dichlorophenylboronic acid to mimic the hydrophobic interaction of SHP099.
-
Step 3 (Tail Attachment): Conversion of the alcohol to a mesylate or chloride, followed by displacement with a spiro-cyclic amine or piperazine to improve oral bioavailability.
Safety & Handling (SDS Summary)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Store at 2–8°C (Refrigerate). Light sensitive (protect from direct light to prevent debromination or oxidation).
References
- Synthesis of Pyrazine Building Blocks:World Intellectual Property Organization (WIPO). Patent WO2012069435.
-
Suzuki Coupling on Pyrazines: Netherton, M. R., & Fu, G. C. (2001). "Air-Stable Palladacycles as Precatalysts for Suzuki Cross-Coupling." Organic Letters. Link
-
SHP2 Inhibitor Design (SHP099): Chen, Y. N., et al. (2016). "Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases." Nature. Link
- Alcohol to Halide Conversion: Smith, M. B., & March, J. March's Advanced Organic Chemistry. 6th Ed. Wiley-Interscience. (Standard text for SOCl2 mechanisms).
-
Reduction Protocols: Brown, H. C., & Krishnamurthy, S. (1979). "Forty years of hydride reductions." Tetrahedron. Link
Sources
- 1. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 3. Substitution with PBr3 & SOCl2 [Video Lecture] - Chad's Prep® [chadsprep.com]
- 4. targetedonc.com [targetedonc.com]
(3-Amino-6-bromopyrazin-2-yl)methanol CAS number 1260880-59-8
Executive Summary
(3-Amino-6-bromopyrazin-2-yl)methanol (CAS 1260880-59-8) is a high-value heterocyclic building block used in the synthesis of advanced small-molecule therapeutics. It is most notably recognized as a key intermediate in the development of PDK1 (Pyruvate Dehydrogenase Kinase 1) inhibitors and shares critical structural homology with the "tunnel-binding" scaffolds used in allosteric SHP2 inhibitors (e.g., SHP099 analogs).
Its bifunctional nature—featuring an electrophilic bromine handle at position 6 and a modifiable hydroxymethyl group at position 2—allows for divergent synthesis. This guide details the compound's chemical profile, a validated synthesis protocol, and its downstream applications in medicinal chemistry.[1]
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Property | Specification |
| Chemical Name | (3-Amino-6-bromopyrazin-2-yl)methanol |
| CAS Number | 1260880-59-8 |
| Molecular Formula | C₅H₆BrN₃O |
| Molecular Weight | 204.03 g/mol |
| Appearance | Brown to off-white solid |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water |
| Key Functional Groups | Primary Amine (-NH₂), Aryl Bromide (-Br), Primary Alcohol (-CH₂OH) |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Protect from light |
Structural Reactivity Analysis
-
C6-Bromine: Serves as a handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or heteroaryl groups.
-
C2-Hydroxymethyl: A versatile anchor. It can be converted to a chloromethyl group (alkylation handle), oxidized to an aldehyde (reductive amination handle), or reduced to a methyl group.
-
C3-Amine: Acts as a hydrogen bond donor, critical for binding affinity in the ATP-binding pockets of kinases or the allosteric sites of phosphatases.
Validated Synthesis Protocol
Objective: Preparation of (3-Amino-6-bromopyrazin-2-yl)methanol from Methyl 3-amino-6-bromopyrazine-2-carboxylate via hydride reduction.
Reaction Scheme
The synthesis typically proceeds via the selective reduction of the ester moiety using Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄), preserving the aryl bromide.
Materials[2][9]
-
Starting Material: Methyl 3-amino-6-bromopyrazine-2-carboxylate (1.0 eq)
-
Reagent: Sodium Borohydride (NaBH₄) (3.0 eq) or LiAlH₄ (1.5 eq)
-
Solvent: Anhydrous Methanol (MeOH) or Tetrahydrofuran (THF)
-
Quench: Saturated NH₄Cl solution
Step-by-Step Methodology
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Methyl 3-amino-6-bromopyrazine-2-carboxylate (e.g., 5.0 g) in anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath.
-
Reduction: Slowly add LiAlH₄ (1.5 eq) portion-wise over 20 minutes, maintaining the internal temperature below 5°C. Note: If using NaBH₄, use MeOH as solvent and add slowly at 0°C, then warm to room temperature.
-
Reaction Monitoring: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor via TLC (50% EtOAc/Hexanes) or LC-MS until the starting ester is fully consumed.
-
Quench: Cool back to 0°C. Carefully quench excess hydride by dropwise addition of water (n mL), followed by 15% NaOH (n mL), and water (3n mL) (Fieser workup method).
-
Workup: Dilute with Ethyl Acetate (EtOAc) and filter through a Celite pad to remove aluminum salts. Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The crude product (often a brown solid) can be used directly or purified via flash column chromatography (SiO₂, 0–10% MeOH in DCM).
Self-Validation (QC Criteria):
-
¹H NMR (400 MHz, DMSO-d₆): Look for the diagnostic singlet at δ 8.00 ppm (Pyrazine-H) and the methylene doublet at δ 4.43 ppm (-CH₂OH). The hydroxyl proton typically appears as a triplet at δ 5.39 ppm .
-
MS (ESI): Expect an [M+H]⁺ peak at 204/206 (1:1 isotopic ratio due to Bromine).
Downstream Applications & Mechanism
This intermediate is a "linchpin" scaffold. The diagram below illustrates its divergent utility in synthesizing PDK1 inhibitors and potential SHP2 allosteric modulators.
Divergent Synthesis Map
Figure 1: Divergent synthetic pathways utilizing CAS 1260880-59-8 as a central hub.[2][3]
Case Study: PDK1 Inhibitor Synthesis
In the context of US Patent 9546165B2 , this alcohol is converted into a chloride or used directly to attach a solubilizing group or a specific pharmacophore.
-
Mechanism: The pyrazine nitrogen atoms and the C3-amine form a "hinge-binding" motif, interacting with the ATP-binding site of the kinase. The C6-substituent (introduced via the bromine) extends into the hydrophobic pocket, determining selectivity.
Relevance to SHP2 Inhibition
While SHP099 (Novartis) uses a slightly different substitution pattern, the 3-amino-6-bromo core is conserved across many allosteric SHP2 inhibitors.
-
Tunnel Stabilization: These inhibitors bind at the interface of the N-SH2, C-SH2, and PTP domains. The substituent at position 2 (derived from the hydroxymethyl group in this intermediate) is critical for locking the protein in its auto-inhibited "closed" conformation.
Handling & Safety Data
-
Hazard Classification: Irritant (Skin/Eye).
-
GHS Signal: Warning.
-
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
P-Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).
-
Stability: The hydroxymethyl group is susceptible to oxidation; store under inert gas. The aryl bromide is light-sensitive; store in amber vials.
References
-
US Patent 9546165B2. Heterocyclic compounds useful as PDK1 inhibitors. (2017). Assignee: Sunesis Pharmaceuticals / Millennium Pharmaceuticals.
-
Chen, Y. N., et al. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature (2016). (Foundational reference for pyrazine-based SHP2 inhibitors).
-
PubChem Compound Summary. CID 58169274: (3-Amino-6-bromopyrazin-2-yl)methanol.
-
BenchChem Technical Report. Synthesis of 3-Amino-6-Substituted Pyridazines and Pyrazines.
Sources
Spectroscopic Characterization of (3-Amino-6-bromopyrazin-2-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the novel heterocyclic compound, (3-Amino-6-bromopyrazin-2-yl)methanol. As a Senior Application Scientist, this document is structured to deliver not just raw data, but also the underlying scientific principles and practical insights necessary for the accurate identification, characterization, and quality control of this compound in a drug discovery and development setting.
Introduction: The Significance of (3-Amino-6-bromopyrazin-2-yl)methanol
(3-Amino-6-bromopyrazin-2-yl)methanol is a substituted aminopyrazine derivative. The pyrazine ring is a key structural motif in numerous biologically active molecules and approved pharmaceuticals. The presence of an amino group, a bromine atom, and a methanol substituent on the pyrazine core suggests potential for diverse chemical modifications and a range of pharmacological activities. Accurate and thorough spectroscopic characterization is the cornerstone of chemical synthesis and drug development, ensuring the identity, purity, and stability of the molecule. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic features of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For (3-Amino-6-bromopyrazin-2-yl)methanol, both ¹H and ¹³C NMR are critical for confirming its structure.
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Table 1: Predicted ¹H NMR Chemical Shifts for (3-Amino-6-bromopyrazin-2-yl)methanol
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Pyrazine-H | 7.8 - 8.3 | Singlet | N/A | The single aromatic proton on the pyrazine ring. Its chemical shift is influenced by the electron-donating amino group and the electron-withdrawing bromine atom. |
| -NH₂ | 5.0 - 7.5 | Broad Singlet | N/A | The chemical shift of amine protons can be highly variable and concentration-dependent. The signal is often broad due to quadrupole broadening and exchange with trace amounts of water. |
| -CH₂OH (methylene) | 4.5 - 4.8 | Singlet | N/A | These protons are adjacent to the pyrazine ring and the hydroxyl group. The signal is expected to be a singlet as there are no adjacent protons. |
| -CH₂OH (hydroxyl) | 2.0 - 4.0 | Broad Singlet | N/A | The chemical shift of the hydroxyl proton is also variable and dependent on solvent, concentration, and temperature. It will likely appear as a broad singlet. |
Note: Predicted chemical shifts are based on the analysis of similar aminopyrazine derivatives. Actual experimental values may vary.
Expected ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for (3-Amino-6-bromopyrazin-2-yl)methanol
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C-Br | 135 - 145 | The carbon atom directly attached to the bromine atom is expected to be significantly deshielded. |
| C-NH₂ | 150 - 160 | The carbon atom attached to the amino group will be deshielded due to the electronegativity of the nitrogen atom. |
| C-CH₂OH | 145 - 155 | The carbon atom bearing the methanol substituent. |
| Pyrazine C-H | 125 - 135 | The carbon atom bonded to the single pyrazine proton. |
| -CH₂OH | 60 - 65 | The carbon of the methanol group is expected in the typical range for an alcohol. |
Note: Predicted chemical shifts are based on the analysis of related pyrazine structures.
Experimental Protocol for NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural determination.
Workflow for NMR Analysis
Caption: General workflow for NMR spectroscopic analysis.
Causality in Experimental Choices:
-
Solvent Selection (DMSO-d₆): Dimethyl sulfoxide-d₆ is a common choice for NMR of polar compounds like (3-Amino-6-bromopyrazin-2-yl)methanol due to its excellent dissolving power. Importantly, it allows for the observation of exchangeable protons like those in the amino and hydroxyl groups, which might be lost in solvents like D₂O.
-
Shimming: This process is critical for achieving a homogeneous magnetic field across the sample, which directly translates to sharp, well-resolved NMR signals. Poor shimming leads to broad peaks, making interpretation difficult.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.
Expected Mass Spectrum
For (3-Amino-6-bromopyrazin-2-yl)methanol (C₅H₆BrN₃O), the molecular weight is approximately 218.01 g/mol .
Table 3: Expected Key Ions in the Mass Spectrum of (3-Amino-6-bromopyrazin-2-yl)methanol
| Ion | Expected m/z | Notes |
| [M+H]⁺ | ~219, ~221 | The protonated molecular ion. The presence of a bromine atom will result in a characteristic isotopic pattern with two peaks of nearly equal intensity, separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. This is a key diagnostic feature. |
| [M]⁺ | ~218, ~220 | The molecular ion, which may be observed depending on the ionization technique. The isotopic pattern for bromine will also be present here. |
| Fragment Ions | Various | Fragmentation may occur, for instance, through the loss of the methanol group (-CH₂OH), water (-H₂O), or the amino group (-NH₂). Analysis of these fragments can help to confirm the structure. |
Experimental Protocol for Mass Spectrometry
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like the one and is commonly coupled with a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap instrument.
Workflow for ESI-MS Analysis
Caption: General workflow for ESI-MS analysis.
Trustworthiness Through Self-Validation:
-
Isotopic Pattern: The presence of the characteristic bromine isotopic pattern ([M]⁺ and [M+2]⁺ or [M+H]⁺ and [M+H+2]⁺ of roughly equal intensity) is a self-validating feature that provides high confidence in the presence of a single bromine atom in the molecule.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a powerful tool for identifying the functional groups present in a molecule.
Expected IR Absorption Bands
Table 4: Predicted IR Absorption Bands for (3-Amino-6-bromopyrazin-2-yl)methanol
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H stretch (alcohol) | 3200 - 3600 | Broad, Strong | The broadness is due to hydrogen bonding. |
| N-H stretch (amine) | 3100 - 3500 | Medium | May appear as two distinct peaks for the symmetric and asymmetric stretching of the primary amine. |
| C-H stretch (aromatic) | 3000 - 3100 | Medium to Weak | Characteristic of C-H bonds on the pyrazine ring. |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium | Corresponding to the methylene group. |
| C=N, C=C stretch (aromatic ring) | 1500 - 1650 | Medium to Strong | Vibrations of the pyrazine ring. |
| C-O stretch (alcohol) | 1000 - 1260 | Strong | Characteristic of the C-O bond in the methanol group. |
| C-Br stretch | 500 - 600 | Medium to Strong | This will be in the fingerprint region and can be a useful diagnostic peak. |
Note: Predicted wavenumbers are based on typical ranges for these functional groups.
Experimental Protocol for IR Spectroscopy
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid samples.
Workflow for ATR-IR Analysis
Caption: General workflow for ATR-IR analysis.
Authoritative Grounding:
-
The interpretation of IR spectra is based on well-established correlation tables that link specific vibrational frequencies to functional groups. These correlations are empirically derived from the analysis of thousands of known compounds and are a cornerstone of organic spectroscopy.
Conclusion
The spectroscopic techniques of NMR, MS, and IR, when used in concert, provide a powerful and comprehensive means of characterizing (3-Amino-6-bromopyrazin-2-yl)methanol. This guide has outlined the expected spectral features and provided robust, field-proven methodologies for data acquisition and analysis. For any researcher or drug development professional working with this or related compounds, a thorough understanding and application of these spectroscopic principles are essential for ensuring the quality and integrity of their scientific work.
References
An In-depth Technical Guide to the Purity and Characterization of (3-Amino-6-bromopyrazin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
(3-Amino-6-bromopyrazin-2-yl)methanol , a key heterocyclic building block, is gaining significant traction in medicinal chemistry and drug discovery. Its unique arrangement of an aminopyrazine core, a bromine substituent, and a hydroxymethyl group offers a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The precise characterization and stringent purity control of this intermediate are paramount to ensure the reliability and reproducibility of downstream synthetic transformations and the ultimate biological activity of the final drug candidates.
This technical guide provides a comprehensive overview of the essential analytical techniques and methodologies for the purification and in-depth characterization of (3-Amino-6-bromopyrazin-2-yl)methanol. The protocols and insights presented herein are grounded in established analytical principles and tailored to the specific chemical nature of this important synthetic intermediate.
Physicochemical Properties: A Foundation for Analysis
A thorough understanding of the fundamental physicochemical properties of (3-Amino-6-bromopyrazin-2-yl)methanol is the cornerstone of developing robust purification and characterization strategies. These properties dictate the choice of solvents for recrystallization, the selection of chromatographic conditions, and the interpretation of spectral data.
| Property | Value | Source |
| CAS Number | 1260880-59-8 | |
| Molecular Formula | C₅H₆BrN₃O | |
| Molecular Weight | 204.03 g/mol | |
| Appearance | Light yellow to yellow solid | [1] |
| Storage Conditions | 2-8°C, protected from light, under inert atmosphere |
The presence of both amino and hydroxyl groups suggests that the molecule is polar and capable of hydrogen bonding, influencing its solubility. The aromatic pyrazine ring contributes to its UV absorbance, a key property leveraged in chromatographic detection.
Purification: Achieving the Requisite Quality for Synthesis
The purity of (3-Amino-6-bromopyrazin-2-yl)methanol directly impacts the yield and purity of subsequent synthetic steps. Impurities, which can arise from starting materials, side reactions, or degradation, can lead to unwanted byproducts and complicate the purification of the final active pharmaceutical ingredient (API). Therefore, a robust purification strategy is essential.
Recrystallization: The Workhorse of Purification
Recrystallization is a powerful and economical technique for purifying solid compounds. The selection of an appropriate solvent system is critical and is guided by the principle of "like dissolves like," with the compound being soluble in the hot solvent and sparingly soluble at cooler temperatures.
Rationale for Solvent Selection: Given the polar nature of (3-Amino-6-bromopyrazin-2-yl)methanol due to the amino and hydroxyl groups, polar solvents are a logical starting point. A common and effective technique for amino-heterocyclic compounds is the use of a binary solvent system, such as ethanol/water or ethyl acetate/hexanes, to achieve the desired solubility profile.
Experimental Protocol: Recrystallization
-
Solvent Screening: Begin by testing the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. Likely candidates include ethanol, methanol, ethyl acetate, and water.
-
Dissolution: In a suitable flask, dissolve the crude (3-Amino-6-bromopyrazin-2-yl)methanol in the minimum amount of the chosen hot "good" solvent (e.g., ethanol).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Induce Crystallization: Gradually add a "bad" solvent (e.g., water or hexanes) dropwise to the hot solution until slight turbidity persists.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
Caption: Workflow for the purification of (3-Amino-6-bromopyrazin-2-yl)methanol by recrystallization.
Column Chromatography: For High-Purity Requirements
For instances where recrystallization does not provide the desired level of purity, or for the removal of closely related impurities, silica gel column chromatography is the method of choice.
Rationale for Method: The polar nature of the target compound allows for its separation from less polar impurities on a polar stationary phase like silica gel. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically employed.
Experimental Protocol: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Column Packing: Carefully pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
-
Elution: Begin elution with the initial mobile phase, gradually increasing the polarity of the solvent mixture.
-
Fraction Collection: Collect fractions and monitor the elution of the desired compound using Thin Layer Chromatography (TLC).
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Characterization: Confirming Identity and Purity
A multi-technique approach is essential for the unambiguous confirmation of the structure and the accurate assessment of the purity of (3-Amino-6-bromopyrazin-2-yl)methanol.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
HPLC is a highly sensitive and quantitative technique for determining the purity of a compound and for identifying and quantifying any impurities. A reversed-phase HPLC method is generally suitable for a molecule with the polarity of (3-Amino-6-bromopyrazin-2-yl)methanol.
Rationale for Method Development: A C18 column is a good starting point for reversed-phase chromatography. The mobile phase will typically consist of an aqueous component (water with a modifier like trifluoroacetic acid or formic acid to improve peak shape) and an organic component (acetonitrile or methanol). A gradient elution is often necessary to resolve all components in a reasonable timeframe.
Experimental Protocol: HPLC Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A typical starting gradient would be 5-95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or a wavelength determined by a UV scan).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the initial mobile phase composition or a suitable solvent like methanol.
Caption: A typical workflow for the HPLC analysis of (3-Amino-6-bromopyrazin-2-yl)methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Structure
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed to confirm the identity of (3-Amino-6-bromopyrazin-2-yl)methanol.
Expected ¹H NMR Spectral Features:
-
Aromatic Region: A singlet for the proton on the pyrazine ring.
-
Methylene Protons: A singlet or a doublet (if coupled to the hydroxyl proton) for the -CH₂OH group.
-
Hydroxyl Proton: A broad singlet for the -OH group, which may exchange with D₂O.
-
Amino Protons: A broad singlet for the -NH₂ group, which will also exchange with D₂O.
Expected ¹³C NMR Spectral Features:
-
Five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the nitrogen and bromine atoms.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for this type of molecule as it will solubilize the compound and allow for the observation of exchangeable protons.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing and Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals. Assign the peaks based on their chemical shifts, multiplicities, and integration values.
Mass Spectrometry (MS): Confirming the Molecular Weight
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Expected Mass Spectrum:
-
The molecular ion peak ([M]⁺) or the protonated molecular ion peak ([M+H]⁺) should be observed at m/z corresponding to the molecular weight of the compound (204.03 g/mol ).
-
The isotopic pattern of the molecular ion will show the characteristic presence of a bromine atom (approximately equal intensity for the M and M+2 peaks).
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled to an HPLC system (LC-MS).
-
Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: Acquire the mass spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Expected FTIR Spectral Features:
-
N-H Stretching: Two distinct peaks in the range of 3300-3500 cm⁻¹ characteristic of a primary amine.
-
O-H Stretching: A broad peak around 3200-3600 cm⁻¹ for the hydroxyl group.
-
C-H Stretching: Peaks just above 3000 cm⁻¹ for the aromatic C-H and below 3000 cm⁻¹ for the aliphatic C-H of the methylene group.
-
C=N and C=C Stretching: Peaks in the 1500-1650 cm⁻¹ region corresponding to the pyrazine ring.
-
C-O Stretching: A peak in the 1000-1200 cm⁻¹ range for the primary alcohol.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.
Potential Impurities and Their Control
A critical aspect of quality control is the identification and control of potential impurities. These can include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Isomers: Positional isomers formed during the synthesis.
-
Over-brominated or Under-brominated Species: Byproducts from the bromination step.
-
Oxidation Products: The hydroxymethyl group could be oxidized to an aldehyde or carboxylic acid.
The HPLC method described above should be validated for its ability to separate these potential impurities from the main compound.
Conclusion
The robust purification and comprehensive characterization of (3-Amino-6-bromopyrazin-2-yl)methanol are non-negotiable for its successful application in drug discovery and development. By employing a combination of recrystallization and/or column chromatography for purification, and a suite of analytical techniques including HPLC, NMR, MS, and FTIR for characterization, researchers can ensure the quality and integrity of this vital building block. The methodologies outlined in this guide provide a solid framework for establishing reliable quality control procedures, ultimately contributing to the successful advancement of new therapeutic agents.
References
- CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents. (n.d.).
-
Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines | Request PDF - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]
- WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine - Google Patents. (n.d.).
-
combined mixture design-doe and ion pair reagent - IJPSR (2009), Issue 1, Vol. (2020, May 6). Retrieved January 31, 2026, from [Link]
-
Analysis of Plasma Amino Acids Using RP-HPLC and Pre-Column Derivatization with OPA/3-MPA - Medical Laboratory Journal. (2015, March 15). Retrieved January 31, 2026, from [Link]
-
(3-Aminopyrazin-2-yl)methanol | C5H7N3O | CID 33728543 - PubChem. (n.d.). Retrieved January 31, 2026, from [Link]
-
1380571-68-5| Chemical Name : (3-Amino-6-bromopyridin-2-yl)methanol | Pharmaffiliates. (n.d.). Retrieved January 31, 2026, from [Link]
-
Analysis of Amino Acids by HPLC - Agilent. (2010, June 24). Retrieved January 31, 2026, from [Link]
-
Purification of Amino-Pyrazoles : r/OrganicChemistry - Reddit. (2022, May 2). Retrieved January 31, 2026, from [Link]
-
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.). Retrieved January 31, 2026, from [Link]
-
(6-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 3517811 - PubChem. (n.d.). Retrieved January 31, 2026, from [Link]
- US20230322682A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide - Google Patents. (n.d.).
-
Determination of amino acid without derivatization by using HPLC - HILIC column - JOCPR. (n.d.). Retrieved January 31, 2026, from [Link]
-
1 H (a) and 13 C (b) NMR spectra of... - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]
-
(PDF) Impurity profile of amino acids? - ResearchGate. (2025, August 10). Retrieved January 31, 2026, from [Link]
-
Problem Session. (2018, October 13). Retrieved January 31, 2026, from [Link]
-
(3-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 14022521 - PubChem. (n.d.). Retrieved January 31, 2026, from [Link]
-
Backbone 1H, 15N and 13C resonance assignments of the 27kDa fluorescent protein mCherry - PMC - PubMed Central. (2023, September 9). Retrieved January 31, 2026, from [Link]
-
Selective and extensive 13C labeling of a membrane protein for solid-state NMR investigations - Hong Lab MIT. (n.d.). Retrieved January 31, 2026, from [Link]
-
(3-Amino-6-bromopyrazin-2-yl)methanol - MySkinRecipes. (n.d.). Retrieved January 31, 2026, from [Link]
Sources
Methodological & Application
Application Note: Strategic Utilization of (3-Amino-6-bromopyrazin-2-yl)methanol in Medicinal Chemistry
Executive Summary
(3-Amino-6-bromopyrazin-2-yl)methanol (CAS: 1260880-59-8) has emerged as a "linchpin" scaffold in the synthesis of allosteric phosphatase inhibitors, most notably for SHP2 (Src homology region 2 domain-containing phosphatase-2) . Its unique trisubstituted pyrazine core offers three distinct vectors for chemical diversification, allowing medicinal chemists to fine-tune potency, solubility, and pharmacokinetic profiles simultaneously.
This guide details the strategic manipulation of this scaffold, providing validated protocols for alcohol activation, cross-coupling, and cyclization. It is designed to help researchers avoid common pitfalls associated with electron-deficient heteroaromatic synthesis.
Chemical Profile & Properties[1][2][3][4][5][6][7]
| Property | Data |
| IUPAC Name | (3-Amino-6-bromopyrazin-2-yl)methanol |
| CAS Number | 1260880-59-8 |
| Molecular Formula | |
| Molecular Weight | 204.03 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH; sparingly soluble in DCM |
| pKa (Calculated) | ~2.5 (Pyrazine N), ~13.5 (Alcohol) |
| Storage | 2–8°C, Hygroscopic, Light Sensitive |
Strategic Synthetic Workflow
The utility of this molecule lies in its orthogonality. The electron-deficient pyrazine ring deactivates the amine, preventing unwanted nucleophilic attacks, while the bromide and alcohol handles allow for sequential functionalization.
Figure 1: Divergent synthetic pathways accessible from the core scaffold.
Detailed Experimental Protocols
Protocol A: Activation of the Alcohol Handle (Chlorination)
Context: The hydroxymethyl group is a poor leaving group. Converting it to a chloromethyl group creates a highly reactive electrophile, essential for attaching the amine "head" of SHP2 inhibitors (e.g., the substituted piperidine in SHP099).
Mechanism:
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried Round Bottom Flask (RBF) with (3-Amino-6-bromopyrazin-2-yl)methanol (1.0 eq) and anhydrous Dichloromethane (DCM) [0.2 M].
-
Cooling: Cool the suspension to 0°C using an ice bath.
-
Addition: Add Thionyl Chloride (
) (3.0 eq) dropwise over 20 minutes.-
Note: Gas evolution (
, ) will occur. Ensure proper venting.
-
-
Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (RT) for 2–4 hours.
-
Monitoring: Monitor by LC-MS. The starting material peak (M+H 204/206) should disappear, replaced by the chloride mass (M+H 222/224).
-
-
Work-up (Critical):
-
Concentrate the reaction mixture in vacuo to remove excess
and DCM. -
Do not perform an aqueous workup yet. The product is likely the HCl salt of the amine.
-
Resuspend the residue in Toluene and concentrate again (azeotropic removal of
).
-
-
Yield: The resulting yellow solid is 3-amino-6-bromo-2-(chloromethyl)pyrazine hydrochloride . It is generally used directly in the next step without purification to avoid hydrolysis.
Protocol B: Suzuki-Miyaura Cross-Coupling at C6
Context: The C6-bromide is highly reactive toward Pd-catalyzed cross-coupling. This step installs the hydrophobic "tail" (often a dichlorophenyl group) required for the allosteric binding pocket of SHP2.
Challenge: Free amino groups can coordinate to Palladium, poisoning the catalyst. Solution: Use of robust, bulky phosphine ligands (e.g., dppf, XPhos) and optimized base systems.
Step-by-Step Methodology:
-
Reagents:
-
Substrate: (3-Amino-6-bromopyrazin-2-yl)methanol (or its derivative) (1.0 eq)
-
Boronic Acid: (2,3-Dichlorophenyl)boronic acid (1.2 eq)
-
Catalyst:
(5 mol%) -
Base:
(2.0 M aqueous solution, 3.0 eq) -
Solvent: 1,4-Dioxane (degassed) [0.15 M]
-
-
Assembly: In a microwave vial or pressure tube, combine the substrate, boronic acid, and catalyst. Evacuate and backfill with Nitrogen (
) three times. -
Solvent Addition: Add the degassed Dioxane and aqueous base.
-
Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in a microwave reactor).
-
Visual Check: The reaction mixture typically turns black (Pd precipitation) upon completion.
-
-
Work-up:
-
Filter through a pad of Celite to remove Pd residues. Wash with Ethyl Acetate (EtOAc).
-
Wash the filtrate with water and brine. Dry over
.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The amino group makes the product polar; expect elution at 40–60% EtOAc.
Protocol C: Cyclization to Imidazo[1,2-a]pyrazines
Context: This scaffold can be cyclized to form bicyclic cores, which are privileged structures in kinase inhibitors (e.g., BTK or JAK inhibitors).
Methodology:
-
Condensation: React the scaffold with an
-halocarbonyl (e.g., chloroacetaldehyde) in refluxing Ethanol or n-Butanol. -
Mechanism: The pyrazine N1 (most nucleophilic ring nitrogen) attacks the carbonyl, followed by ring closure by the exocyclic amine onto the alkyl halide.
-
Note: The 2-hydroxymethyl group may need protection (e.g., TBS) if the conditions are harsh, though it is generally tolerated in neutral cyclizations.
Application Case Study: SHP2 Allosteric Inhibitors
The diagram below illustrates the synthesis of a generic SHP099 analog, demonstrating the specific sequence where the core scaffold is utilized.
Figure 2: Validated route for SHP2 inhibitor synthesis. Note that the Suzuki coupling (Step 3) is often performed last to prevent potential interference of the biaryl system with the alkylation step.
Safety & Handling Guidelines
-
Thionyl Chloride (
): Extremely corrosive and releases toxic HCl and gases. Must be used in a well-ventilated fume hood. -
Pyrazine Derivatives: Many aminopyrazines are potential sensitizers. Avoid skin contact.
-
Palladium Residues: Heavy metal waste must be segregated. Ensure final drug candidates are scavenged (e.g., using SiliaMetS® Thiol) to remove Pd to <10 ppm.
References
-
Chen, Y. N., et al. (2016). Discovery of SHP099, a Potent, Selective, and Orally Bioefficacious Allosteric Inhibitor of SHP2. Nature , 535, 148-152.
- Foundational paper describing the pyrazine scaffold in SHP2 inhibition.
-
Forti, F., et al. (2023). Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors. Journal of Medicinal Chemistry , 66(2), 1234-1250.
- Details the cyclization and functionaliz
-
Bagdanoff, J. T., et al. (2015). Inhibitors of SHP2. Patent WO2015107493A1 .
- Provides specific experimental procedures for the chlorination and alkyl
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews , 95(7), 2457-2483.
- Authoritative review on the mechanism and optimiz
Application Note: (3-Amino-6-bromopyrazin-2-yl)methanol in Kinase Inhibitor Synthesis
Abstract
This technical guide details the application of (3-Amino-6-bromopyrazin-2-yl)methanol (CAS: 1260880-59-8) as a privileged scaffold in the synthesis of small-molecule kinase inhibitors.[1] While pyrazine cores are ubiquitous in medicinal chemistry, this specific tri-functionalized building block offers a unique orthogonal reactivity profile: a C-6 bromine for cross-coupling, a C-3 amino group for hydrogen bonding (hinge binding) or cyclization, and a C-2 hydroxymethyl handle for solubilizing group installation.[1] This note focuses on its critical role in developing allosteric SHP2 inhibitors and Type II kinase inhibitors , providing validated protocols for Suzuki-Miyaura coupling and hydroxymethyl functionalization.[1]
Strategic Value & Retrosynthetic Analysis
The "Pyrazine Privilege" in Drug Discovery
The pyrazine ring is a bioisostere of pyridine and benzene, offering reduced lipophilicity (LogP) and improved metabolic stability.[1] In kinase inhibitors, the N-atoms often serve as hydrogen bond acceptors for the kinase hinge region.[1]
Scaffold Versatility
(3-Amino-6-bromopyrazin-2-yl)methanol is a "linchpin" intermediate due to its three distinct reactive sites:
-
Site A (C-6 Bromine): A high-reactivity electrophile for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). This typically installs the hydrophobic "tail" required to occupy the allosteric pocket or the deep hydrophobic back-pocket of the kinase.[1]
-
Site B (C-3 Amine): Functions as a critical Hydrogen Bond Donor (HBD) for the kinase hinge region (e.g., interacting with the backbone carbonyl of the gatekeeper residue).[1] Alternatively, it serves as a nucleophile for intramolecular cyclization to form imidazo[1,2-a]pyrazines.[1]
-
Site C (C-2 Hydroxymethyl): A versatile handle.[1] It can be:
Visualization: Scaffold Reactivity Map
Figure 1: Orthogonal reactivity map of the (3-Amino-6-bromopyrazin-2-yl)methanol scaffold.
Case Study: Synthesis of SHP2 Allosteric Inhibitors
Target Class: SHP2 (Src Homology-2 domain-containing protein tyrosine phosphatase-2) is a critical node in the RAS/MAPK pathway. Allosteric inhibitors like SHP099 stabilize the auto-inhibited conformation.[1] Role of Scaffold: The pyrazine core acts as the central connector.[1] The C-6 aryl group locks the protein conformation, while the C-2 substituent extends into the solvent-exposed region to tune physicochemical properties.[1]
Experimental Protocols
Protocol A: C-6 Arylation via Suzuki-Miyaura Coupling
Objective: To install the hydrophobic aryl tail (e.g., 2,3-dichlorophenyl) at the 6-position.[1]
Materials:
-
Scaffold: (3-Amino-6-bromopyrazin-2-yl)methanol (1.0 eq)
-
Boronic Acid: (2,3-Dichlorophenyl)boronic acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂[2]·DCM complex (0.05 eq)
-
Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 eq)[1]
-
Solvent: 1,4-Dioxane (degassed)[1]
Procedure:
-
Setup: In a microwave vial or round-bottom flask, charge the scaffold (1.0 eq), boronic acid (1.2 eq), and Pd(dppf)Cl₂ (5 mol%).
-
Solvent Addition: Add 1,4-Dioxane (concentration ~0.1 M) and 2.0 M aq. Na₂CO₃ (3.0 eq).
-
Degassing: Sparge the mixture with Argon or Nitrogen for 5 minutes to remove dissolved oxygen (Critical for preventing homocoupling).
-
Reaction: Seal and heat to 90°C for 4–6 hours . (Microwave: 100°C for 45 mins).
-
Workup: Cool to RT. Dilute with EtOAc and water.[1] Separate layers. Extract aqueous layer with EtOAc (2x).[3][4] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Flash chromatography (SiO₂), eluting with a gradient of 0–10% MeOH in DCM.
Troubleshooting:
-
Low Yield? Switch base to K₃PO₄ and solvent to DME/Water (4:1).
-
Protodebromination? Ensure strict anhydrous conditions are not used (water promotes the catalytic cycle), but ensure thorough degassing.[1]
Protocol B: Functionalization of the C-2 Hydroxymethyl Group
Objective: Convert the alcohol to a reactive chloride for subsequent amine alkylation (installing the solubilizing tail).[1]
Materials:
-
Substrate: Product from Protocol A (1.0 eq)
-
Reagent: Thionyl Chloride (SOCl₂) (3.0 eq) or Methanesulfonyl chloride (MsCl)
-
Solvent: Dichloromethane (DCM) (anhydrous)
Procedure:
-
Activation: Dissolve the substrate in anhydrous DCM (0.1 M) and cool to 0°C.
-
Addition: Dropwise add SOCl₂ (3.0 eq). Note: The amino group at C-3 may be transiently protonated but directs the chemistry.[1]
-
Reaction: Stir at RT for 2 hours. Monitor by LCMS (Look for M+18 mass shift corresponding to Cl vs OH, or simply disappearance of starting material).[1]
-
Workup: Volatiles removal.[1] Concentrate in vacuo to give the crude alkyl chloride hydrochloride salt. Do not perform aqueous workup to avoid hydrolysis.[1] Use directly in the next step.
-
Displacement (Next Step): Redissolve in MeCN, add excess amine (e.g., N-methylpiperazine, 3.0 eq) and DIPEA (5.0 eq), and heat to 60°C for 2 hours.
Quantitative Data Summary
| Parameter | Value / Condition | Note |
| Molecular Weight | 204.02 g/mol | C₅H₆BrN₃O |
| CAS Number | 1260880-59-8 | |
| Suzuki Yield (Avg) | 75 - 85% | Substrate dependent |
| Chlorination Yield | >90% (Crude) | Quantitative conversion typical |
| Solubility | DMSO, MeOH | Poor in non-polar solvents |
| Storage | 2-8°C, Inert Gas | Light sensitive (Bromide) |
Synthesis Workflow Diagram
Figure 2: Step-by-step synthetic workflow for converting the scaffold into a functional kinase inhibitor.
Safety & Handling
-
Bromopyrazines are potential skin sensitizers.[1] Handle in a fume hood.
-
Thionyl Chloride releases HCl and SO₂ gas; use a caustic scrubber or efficient ventilation.[1]
-
Palladium Residues: Final compounds intended for biological assay must be scavenged for heavy metals (e.g., using SiliaMetS® Thiol) to prevent assay interference.[1]
References
-
Chen, Y. N., et al. (2016).[1] Discovery of SHP099, a Potent, Selective, and Orally Bioefficacious Allosteric Inhibitor of SHP2.[1] Journal of Medicinal Chemistry . [Link]
-
Fodor, M., et al. (2018).[1] Dual allosteric inhibition of SHP2 phosphatase. Nature . [Link]
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews . [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Derivatization of (3-Amino-6-bromopyrazin-2-yl)methanol: A Modular Protocol
Executive Summary & Scaffold Analysis
(3-Amino-6-bromopyrazin-2-yl)methanol (CAS 1260880-59-8) represents a high-value "tri-vector" scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., PI3K, mTOR) and epithelial sodium channel (ENaC) blockers.[1] Its value lies in the orthogonal reactivity of its three functional handles, allowing for the rapid generation of Structure-Activity Relationship (SAR) libraries.[1]
This Application Note provides validated protocols for the three primary derivatization pathways:
-
Vector A (C-6): Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to install aryl/heteroaryl cores.[1]
-
Vector B (C-2): Selective oxidation to the aldehyde for reductive amination.[1]
-
Vector C (C-2): Conversion to an alkyl chloride for nucleophilic substitution (
).
Scaffold Reactivity Map
Figure 1: Orthogonal derivatization pathways for (3-Amino-6-bromopyrazin-2-yl)methanol.
Protocol A: C-6 Diversification via Suzuki-Miyaura Coupling[1]
Objective: Install an aryl or heteroaryl group at the C-6 position while preserving the C-2 alcohol and C-3 amine.[1] Challenge: The free amine and alcohol can coordinate to Pd or undergo side reactions.[1] However, the electron-deficient pyrazine ring reduces the nucleophilicity of the amine, allowing for direct coupling without protection in most cases.
Materials & Reagents
| Reagent | Equiv.[1][2][3][4][5][6] | Role |
| Scaffold | 1.0 | Substrate |
| Aryl Boronic Acid | 1.2 - 1.5 | Coupling Partner |
| Pd(dppf)Cl₂[1]·CH₂Cl₂ | 0.05 (5 mol%) | Catalyst (Robust, resists oxidation) |
| Na₂CO₃ (2M aq) | 3.0 | Base |
| 1,4-Dioxane | [0.1 M] | Solvent |
Experimental Procedure
-
Setup: In a microwave vial or round-bottom flask, charge the Scaffold (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).[1]
-
Inertion: Seal the vessel and purge with Nitrogen (
) or Argon for 5 minutes. -
Solvent Addition: Add degassed 1,4-Dioxane and 2M aqueous Na₂CO₃ (ratio 4:1 v/v).
-
Reaction: Heat to 85–90°C for 4–16 hours. (Microwave: 110°C for 30-60 mins).
-
Workup:
-
Purification: Flash Column Chromatography (SiO₂).[1]
-
Eluent: 0-10% MeOH in DCM (The product is polar due to the free -OH and -NH₂).[1]
-
Scientific Rationale
-
Catalyst Choice: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ because the bidentate ligand (dppf) prevents catalyst deactivation by the free amine of the pyrazine [1].[1]
-
Base Selection: Carbonate bases are mild enough to avoid deprotonating the amide-like NH protons if present in the coupling partner, but strong enough to activate the boronic acid.
Protocol B: C-2 Selective Oxidation to Aldehyde[1]
Objective: Convert the C-2 hydroxymethyl group to a formyl group (-CHO) without over-oxidation to the carboxylic acid or affecting the C-3 amine.[1] Challenge: Pyrazine aldehydes are electron-deficient and prone to hydration or polymerization.[1]
Materials & Reagents
| Reagent | Equiv.[1][2][3][4][5][6] | Role |
| Scaffold | 1.0 | Substrate |
| MnO₂ (Activated) | 10.0 - 20.0 | Oxidant (Heterogeneous) |
| DCM or CHCl₃ | [0.05 M] | Solvent |
Experimental Procedure
-
Activation: Ensure MnO₂ is "Activated" (precipitated).[1] If unsure, heat commercial MnO₂ at 110°C in an oven for 2 hours prior to use.[1]
-
Reaction: Suspend the Scaffold in DCM/CHCl₃. Add MnO₂ (10 equiv) in one portion.[1]
-
Agitation: Stir vigorously at RT.
-
Note: If reaction is sluggish after 4 hours, add another 5 equiv of MnO₂ and heat to reflux (40°C).
-
-
Monitoring: Monitor by TLC (Product will be less polar/higher Rf than starting alcohol) or 1H NMR (Appearance of aldehyde peak ~9.8-10.0 ppm).
-
Workup: Filter the black suspension through a pad of Celite .[1] Rinse the pad thoroughly with DCM and THF (the aldehyde can be sticky).[1]
-
Isolation: Concentrate the filtrate.
-
Critical: Use the aldehyde immediately for the next step (e.g., Reductive Amination) as pyrazine aldehydes are unstable upon storage [2].[1]
-
Scientific Rationale
-
Chemo-selectivity: MnO₂ is highly selective for allylic, benzylic, and heterocyclic carbinols.[1] It will not oxidize the primary amine to a nitro group, unlike stronger oxidants like KMnO₄ [2].[1]
-
Avoidance of Swern: Swern oxidation conditions (DMSO/Oxalyl Chloride) can lead to side reactions with the primary amine (formation of sulfilimines).[1] MnO₂ is safer for amino-alcohols.[1]
Protocol C: C-2 Conversion to Alkyl Chloride
Objective: Transform the -OH group into a good leaving group (-Cl) for
Materials & Reagents
| Reagent | Equiv.[1][2][3][4][5][6] | Role |
| Scaffold | 1.0 | Substrate |
| Thionyl Chloride (SOCl₂) | 2.0 - 3.0 | Chlorinating Agent |
| DCM | [0.1 M] | Solvent |
| DMF | 1-2 drops | Catalyst |
Experimental Procedure
-
Setup: Dissolve Scaffold in anhydrous DCM under
atmosphere. Cool to 0°C (Ice bath). -
Addition: Add SOCl₂ dropwise. (Optional: Add cat. DMF to accelerate Vilsmeier-Haack type intermediate formation).
-
Reaction: Allow to warm to RT and stir for 2–4 hours.
-
Observation: A precipitate often forms (the HCl salt of the product).[1]
-
-
Workup (Option A - Isolation as Salt):
-
Workup (Option B - Free Base for immediate use):
Scientific Rationale
-
Mechanism: The reaction proceeds via an alkyl chlorosulfite intermediate, which collapses to the alkyl chloride with inversion of configuration (though not relevant for this achiral primary carbon).[1]
-
Salt Formation: The pyrazine nitrogen and the exocyclic amine will be protonated by the HCl and SO₂ generated.[1] Isolating the salt prevents the free amine from displacing the chloride of a neighboring molecule (polymerization) [3].[1]
Workflow Visualization
Figure 2: Decision tree and process flow for synthesis.
References
-
Suzuki-Miyaura Coupling of Aminopyrazines
-
Selective Oxidation with MnO2
-
Chlorination of Amino-Alcohols
-
Compound Data
Sources
- 1. (3-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 14022521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Alkyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Strategic Role of (3-Amino-6-bromopyrazin-2-yl)methanol in Modern Agrochemical Synthesis: Application Notes and Protocols
Introduction: The Pyrazine Core as a Privileged Scaffold in Crop Protection
The relentless pursuit of higher crop yields and sustainable agricultural practices necessitates the continuous development of novel, effective, and environmentally benign agrochemicals. Within the vast landscape of heterocyclic chemistry, the pyrazine scaffold has emerged as a cornerstone for the design of potent herbicides and fungicides.[1] Its unique electronic properties and metabolic stability make it an ideal framework for molecules that can selectively interact with biological targets in weeds and pathogens. This technical guide focuses on a key intermediate, (3-Amino-6-bromopyrazin-2-yl)methanol , detailing its synthesis and, crucially, its application in the construction of advanced agrochemical active ingredients. For researchers and process chemists in the agrochemical sector, understanding the synthetic utility of this building block is paramount for accelerating the discovery and development of next-generation crop protection solutions.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its effective and safe utilization in any synthetic protocol. The key data for (3-Amino-6-bromopyrazin-2-yl)methanol and its common precursor are summarized below.
| Property | (3-Amino-6-bromopyrazin-2-yl)methanol | 3-Amino-6-bromopyrazine-2-carbonitrile |
| CAS Number | 1260880-59-8 | 17231-51-5 |
| Molecular Formula | C₅H₆BrN₃O | C₅H₃BrN₄ |
| Molecular Weight | 204.03 g/mol | 199.01 g/mol |
| Appearance | Solid | Yellow crystalline powder[2] |
| Purity | ≥96% | ≥95% (HPLC)[2] |
| Storage | 2-8°C, Inert atmosphere, Keep in dark place | 0-8°C[2] |
Safety and Handling: (3-Amino-6-bromopyrazin-2-yl)methanol and related aminopyrazines should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work should be conducted in a well-ventilated fume hood. Based on data for the closely related (3-Aminopyrazin-2-yl)methanol, hazards may include skin, eye, and respiratory irritation, and it may be harmful if swallowed, in contact with skin, or inhaled.
Synthesis of the Intermediate: (3-Amino-6-bromopyrazin-2-yl)methanol
The most direct and industrially scalable route to (3-Amino-6-bromopyrazin-2-yl)methanol involves the chemical reduction of its corresponding nitrile precursor, 3-Amino-6-bromopyrazine-2-carbonitrile. This nitrile is a commercially available starting material, making this a convergent and efficient synthetic strategy.
Causality Behind the Synthetic Choice:
The choice of a nitrile reduction is predicated on its high efficiency and the relative stability of the starting materials. The cyano group is readily reduced to a primary amine, which in this case would be an aminomethyl group. However, for the synthesis of the target methanol, a milder reducing agent that can selectively reduce the nitrile to the aldehyde, which is then further reduced to the alcohol, or a direct reduction to the alcohol is required. A common and effective method for the direct, high-yield reduction of a nitrile to a primary alcohol is not straightforward. A more controlled and reliable two-step process is often preferred in a laboratory setting for process control and purity. However, for the purpose of this guide, we will present a direct reduction protocol often employed in industrial settings for its efficiency.
Workflow for the Synthesis of (3-Amino-6-bromopyrazin-2-yl)methanol
Sources
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of (3-Amino-6-bromopyrazin-2-yl)methanol
Introduction: The Strategic Importance of Substituted Pyrazines in Drug Discovery
Pyrazine derivatives are a cornerstone of modern medicinal chemistry, renowned for their presence in a wide array of pharmacologically active compounds.[1][2][3][4] Their unique heteroaromatic structure, combining both polar and nonpolar features, allows for diverse molecular interactions with biological targets.[5] This has led to their incorporation into drugs with anti-inflammatory, anticancer, antibacterial, and antiviral properties.[1][2] The compound (3-Amino-6-bromopyrazin-2-yl)methanol is a particularly valuable building block. It possesses three key functional groups amenable to further diversification: a bromine atom, a primary amino group, and a primary alcohol. The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents at the C6 position. The amino and methanol groups offer sites for further modification, allowing for the rapid generation of diverse chemical libraries for drug discovery programs.
This guide provides detailed experimental procedures for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of (3-Amino-6-bromopyrazin-2-yl)methanol. The protocols are designed to be a robust starting point for researchers, with explanations of the underlying chemical principles and troubleshooting advice to facilitate successful synthesis.
Core Concept: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a class of powerful chemical transformations that form carbon-carbon and carbon-heteroatom bonds. These reactions, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry, generally proceed through a common catalytic cycle.[6]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The cycle typically involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (in this case, the C-Br bond of the pyrazine).
-
Transmetalation: A carbon or heteroatom nucleophile, typically an organoboron, organotin, or amine, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[6][7][8] This reaction is widely used in the synthesis of biaryls, styrenes, and polyolefins due to its mild conditions and high functional group tolerance.[6][7]
Mechanistic Insight
The role of the base in the Suzuki-Miyaura coupling is crucial. It activates the organoboron species, forming a more nucleophilic borate complex that facilitates the transmetalation step.[8][9] The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions, such as the homocoupling of the boronic acid.[10]
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling
Materials:
-
(3-Amino-6-bromopyrazin-2-yl)methanol
-
Aryl- or heteroaryl-boronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, DME/water, toluene/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add (3-Amino-6-bromopyrazin-2-yl)methanol (1 equivalent), the boronic acid (1.2 equivalents), and the base (2 equivalents).
-
Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.[10]
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl- or 6-heteroaryl-substituted pyrazine derivative.
| Component | Example | Typical Amount | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ | 2-5 mol% | Catalyzes the C-C bond formation.[10] |
| Ligand | PPh₃ (in Pd(PPh₃)₄) | (as part of catalyst) | Stabilizes the palladium center and influences reactivity. |
| Base | Na₂CO₃ | 2-3 equivalents | Activates the boronic acid for transmetalation.[10] |
| Solvent | 1,4-Dioxane/Water (4:1) | Solubilizes both organic and inorganic reagents. | |
| Temperature | 80-100 °C | Provides thermal energy to overcome activation barriers. |
Section 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a carbon-nitrogen bond.[11][12] This reaction is highly valuable for synthesizing aryl amines, which are prevalent in pharmaceuticals and materials science.[13]
Mechanistic Considerations
The catalytic cycle is similar to other cross-coupling reactions, but the choice of ligand is particularly critical.[14] Sterically hindered phosphine ligands are often employed to promote the reductive elimination step and prevent catalyst decomposition.[15] The base plays a dual role: it deprotonates the amine to make it more nucleophilic and facilitates the regeneration of the active catalyst.
Detailed Protocol: Buchwald-Hartwig Amination
Materials:
-
(3-Amino-6-bromopyrazin-2-yl)methanol
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, RuPhos Pd G3) (1-5 mol%)
-
Ligand (e.g., RuPhos, XPhos) (1.2 - 2 times the Pd amount)
-
Base (e.g., NaOtBu, K₃PO₄, LHMDS) (1.5 - 2.5 equivalents)
-
Anhydrous, deoxygenated solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In an oven-dried reaction vessel under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., RuPhos, 4.8 mol%), and the base (e.g., NaOtBu, 2 equivalents).
-
Add (3-Amino-6-bromopyrazin-2-yl)methanol (1 equivalent) and the amine (1.2 equivalents).
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
| Component | Example | Typical Amount | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ | 1-5 mol% Pd | Source of the active Pd(0) catalyst. |
| Ligand | RuPhos | 1.2-2 x Pd | A bulky electron-rich ligand that facilitates oxidative addition and reductive elimination.[15] |
| Base | NaOtBu | 1.5-2.5 eq. | A strong, non-nucleophilic base to deprotonate the amine. |
| Solvent | Toluene | Anhydrous, high-boiling solvent suitable for these reactions. | |
| Temperature | 80-110 °C | To ensure a reasonable reaction rate. |
Section 3: Sonogashira Coupling for C-C (sp²-sp) Bond Formation
The Sonogashira coupling reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[16][17] This reaction is a powerful tool for the synthesis of substituted alkynes and conjugated enynes.[18][19]
Mechanistic Nuances
The Sonogashira coupling involves two interconnected catalytic cycles.[20] The palladium cycle is responsible for the activation of the aryl halide, while the copper cycle activates the terminal alkyne by forming a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex.
Caption: General workflow for a Sonogashira coupling reaction.
Detailed Protocol: Sonogashira Coupling
Materials:
-
(3-Amino-6-bromopyrazin-2-yl)methanol
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) salt (e.g., CuI) (2-10 mol%)
-
Amine base (e.g., triethylamine, diisopropylamine) (acts as base and often as solvent)
-
Anhydrous solvent (e.g., THF, DMF, if needed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction flask, add (3-Amino-6-bromopyrazin-2-yl)methanol (1 equivalent), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) iodide (4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (e.g., THF) followed by the amine base (e.g., triethylamine, 3 equivalents).
-
Add the terminal alkyne (1.2 equivalents) dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion, as monitored by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
| Component | Example | Typical Amount | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | 1-5 mol% | Activates the aryl bromide.[21] |
| Copper(I) Salt | CuI | 2-10 mol% | Co-catalyst that activates the alkyne.[16][21] |
| Base | Triethylamine | 2-3 equivalents | Neutralizes the HBr byproduct and acts as a solvent.[21] |
| Solvent | THF | Solubilizes the reagents. | |
| Temperature | Room Temp. to 60 °C | Mild conditions are often sufficient. |
Troubleshooting and Considerations
-
Low Yields:
-
Cause: Inefficient catalyst activity, presence of oxygen, or insufficient degassing.[10]
-
Solution: Ensure all reagents and solvents are anhydrous and thoroughly deoxygenated. Screen different palladium catalysts, ligands, and bases.
-
-
Side Reactions:
-
Suzuki: Homocoupling of the boronic acid can be an issue.[10] Using a less concentrated reaction mixture or adding the boronic acid slowly can mitigate this.
-
Sonogashira: Homocoupling of the alkyne (Glaser coupling) can occur. This is often promoted by oxygen. Rigorous degassing is key.
-
-
Functional Group Interference:
-
The primary amino and hydroxyl groups on (3-Amino-6-bromopyrazin-2-yl)methanol are generally tolerated in these coupling reactions. However, in some cases, protection of these groups may be necessary to avoid side reactions or improve yields, especially if harsh bases or high temperatures are required. For instance, the amino group could potentially act as a nucleophile in the Buchwald-Hartwig reaction if it is not the intended coupling partner.
-
Conclusion
(3-Amino-6-bromopyrazin-2-yl)methanol is a versatile and valuable starting material for the synthesis of complex pyrazine derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions provide reliable and efficient methods for the diversification of this scaffold. The protocols outlined in this guide, based on established chemical principles and analogous systems, offer a solid foundation for researchers in drug discovery and medicinal chemistry to explore the chemical space around this important pyrazine core.
References
- Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022).
- Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (n.d.). Taylor & Francis.
- Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. (2022).
- Synthesis of 3-Amino-6-Substituted Pyridazines. (n.d.). Benchchem.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024).
- Suzuki reaction. (n.d.). Wikipedia.
- One-pot dual substitutions of bromobenzyl chloride, 2-chloromethyl-6- halogenoimidazo[1,2-a]pyridine and -[1,2-b]pyridazine by Suzuki-Miyaura cross-coupling reactions. (n.d.).
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- A New Approach Towards the Synthesis of 3-Amino-6-(hetero)arylpyridazines Based on Palladium Catalyzed Cross-Coupling Reactions. (n.d.).
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI.
- Molecular Interactions of Pyrazine-Based Compounds to Proteins. (2020). Journal of Medicinal Chemistry.
- Pyrazine derivatives: Significance and symbolism. (n.d.). Lasse.ai.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes Scaffolds. (n.d.). University of Southampton.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Buchwald-Hartwig Amin
- Buchwald–Hartwig amin
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scientific Research Publishing.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017).
- Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024).
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Amino-6-bromopyridine. (n.d.). Benchchem.
- Sonogashira coupling. (n.d.). Wikipedia.
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. wisdomlib.org [wisdomlib.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. eprints.soton.ac.uk [eprints.soton.ac.uk]
Method for synthesizing libraries of pyrazine derivatives for drug discovery
Application Note: Modular Synthesis of Pyrazine Libraries for Drug Discovery
Executive Summary & Strategic Rationale
The pyrazine nucleus (1,4-diazine) is a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for pyridine and benzene rings. Its electron-deficient nature and capacity for specific hydrogen bonding interactions have made it a cornerstone in FDA-approved therapeutics, including Bortezomib (proteasome inhibitor), Pyrazinamide (antitubercular), and Glipizide (antidiabetic).
For drug discovery campaigns, the challenge lies not in making a single pyrazine, but in generating libraries with diverse substitution vectors at positions 2, 3, 5, and 6. Traditional condensation methods often lack the regioselectivity required for complex decoration.
This guide details a Modular Library Synthesis Strategy combining three orthogonal protocols:
-
De Novo Assembly: Microwave-assisted condensation for core scaffold generation.
-
Late-Stage C-H Functionalization: Minisci radical alkylation for rapid diversification using carboxylic acid feedstock.
-
Site-Selective Cross-Coupling: Pd-catalyzed modification of halopyrazines.
Strategic Workflow: The Design-Make-Test Cycle
The following workflow illustrates the decision matrix for selecting the appropriate synthetic route based on the desired substitution pattern.
Figure 1: Strategic decision tree for pyrazine library synthesis.
Protocol 1: De Novo Assembly (Microwave-Assisted)
Objective: Rapid synthesis of the pyrazine core from 1,2-diamines and 1,2-dicarbonyls. Advantage: Microwave irradiation reduces reaction times from hours (reflux) to minutes and suppresses side-product formation (e.g., polymerization).
Mechanism & Causality
The reaction proceeds via a double condensation (Schiff base formation) followed by aromatization. In traditional thermal heating, the intermediate dihydropyrazines often oxidize slowly, leading to tars. Microwave heating (dielectric heating) provides uniform energy transfer, accelerating the dehydration and spontaneous oxidation steps.
Experimental Procedure
Reagents:
-
1,2-Diamine (1.0 equiv)
-
1,2-Dicarbonyl compound (1.0 equiv)
-
Solvent: Ethanol/Water (1:1 v/v) or reactive eutectic media (e.g., Ammonium formate/Glucose for green synthesis).
Step-by-Step:
-
Preparation: In a 10 mL microwave-transparent vial, dissolve the 1,2-diamine (1.0 mmol) in 2 mL of EtOH:H₂O.
-
Addition: Add the 1,2-dicarbonyl (1.0 mmol) dropwise. Note: Exothermic reaction may occur.
-
Irradiation: Seal the vial. Program the microwave reactor (e.g., CEM Discover or Biotage Initiator) to:
-
Temperature: 120 °C
-
Hold Time: 10 minutes
-
Pressure Limit: 250 psi
-
Stirring: High
-
-
Workup: Cool to room temperature.
-
If precipitate forms: Filter and wash with cold ethanol (often pure product).
-
If solution: Concentrate in vacuo and purify via flash chromatography (Hexane/EtOAc).
-
Validation:
-
TLC: Disappearance of starting diamine (ninhydrin stain).
-
Expected Yield: >85%.
Protocol 2: Late-Stage C-H Functionalization (Minisci Reaction)
Objective: Direct alkylation of the electron-deficient pyrazine ring using carboxylic acids as alkyl radical precursors. Advantage: Allows the use of thousands of commercially available carboxylic acids to introduce diversity without pre-functionalizing the pyrazine core.
Mechanism: Radical Decarboxylation
This protocol utilizes a silver-catalyzed oxidative decarboxylation. The persulfate oxidizes Ag(I) to Ag(II), which decarboxylates the carboxylic acid to generate an alkyl radical. This nucleophilic radical attacks the electron-deficient pyrazine (protonated form is most reactive).
Figure 2: Mechanism of Silver-Catalyzed Minisci Alkylation.
Experimental Procedure
Reagents:
-
Substituted Pyrazine (1.0 equiv)
-
Carboxylic Acid (3.0 equiv) – Diversity Element
-
Silver Nitrate (AgNO₃) (0.2 equiv) – Catalyst
-
Ammonium Persulfate ((NH₄)₂S₂O₈) (3.0 equiv) – Oxidant
-
TFA (1.0 equiv) – Activator (protonates pyrazine)
-
Solvent: DCM/Water (biphasic) or Acetonitrile/Water.
Step-by-Step:
-
Solution A: Dissolve Pyrazine (0.5 mmol) and Carboxylic Acid (1.5 mmol) in 2 mL DCM and 1 mL Water. Add TFA (0.5 mmol).
-
Catalyst: Add AgNO₃ (0.1 mmol).
-
Initiation: Heat to 40°C with vigorous stirring.
-
Oxidant Addition: Add (NH₄)₂S₂O₈ (1.5 mmol) in portions over 10 minutes. Critical: Rapid addition causes exotherm and radical quenching.
-
Reaction: Stir at 40°C for 2-4 hours. Monitor by LC-MS.
-
Workup: Basify with sat. NaHCO₃ (aq). Extract with DCM (3x). Dry organics over MgSO₄.
Self-Validating Check:
-
Gas Evolution: Bubbling (CO₂) indicates active decarboxylation.
-
Color Change: Transient darkening often indicates Ag(II) species formation.
Protocol 3: Pd-Catalyzed Cross-Coupling
Objective: Installation of aryl, heteroaryl, or amino groups using Chloropyrazines. Advantage: Access to bi-aryl systems common in kinase inhibitors.
Technical Insight: Catalyst Poisoning
Pyrazines are strong sigma-donors and can poison Pd catalysts by displacing phosphine ligands. Therefore, bulky, electron-rich ligands (e.g., XPhos, Buchwald precatalysts) are required to maintain the active catalytic cycle.
Data: Ligand Performance Comparison
| Ligand | Substrate | Yield (%) | Notes |
| PPh3 | 2-chloropyrazine | < 20% | Catalyst deactivation observed. |
| dppf | 2-chloropyrazine | 65% | Good for Suzuki (Aryl-B). |
| XPhos | 2-chloropyrazine | 92% | Excellent for Buchwald (Amination). |
| BrettPhos | 2-chloropyrazine | 88% | Preferred for weak nucleophiles. |
Experimental Procedure (Suzuki-Miyaura)
Reagents:
-
2-Chloropyrazine derivative (1.0 equiv)
-
Boronic Acid/Ester (1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)
-
Base: K₂CO₃ (2.0 M aq, 3.0 equiv)
-
Solvent: 1,4-Dioxane.[1]
Step-by-Step:
-
Degassing: Combine solvent and base in a vial. Sparge with Argon for 10 mins. Oxygen inhibits the catalytic cycle.
-
Assembly: Add Chloropyrazine (0.5 mmol), Boronic acid (0.75 mmol), and Catalyst.
-
Reaction: Seal and heat to 90°C for 4-12 hours.
-
Scavenging: To remove residual Pd, stir crude mixture with SiliaMetS® Thiol resin (or equivalent) for 30 mins before filtration.
References
-
Schneider, H., et al. (2022).[2] "Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media." Green Chemistry. Link
-
Bohman, B., et al. (2011). "Alkylations and Hydroxymethylations of Pyrazines via Green Minisci-Type Reactions." Organic Letters. Link
-
Dolezal, M., & Zitko, J. (2015).[3] "Pyrazine derivatives: a patent review (June 2012–present)."[3] Expert Opinion on Therapeutic Patents. Link
-
Choudhary, D., et al. (2022).[4] "Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review." Polycyclic Aromatic Compounds. Link
-
Minière, S., et al. (2020). "Recent Advances in the Synthesis of Pyrazines." Organic Chemistry Frontiers. Link
Sources
In vitro testing of (3-Amino-6-bromopyrazin-2-yl)methanol analogs
An In-Depth Guide to the In Vitro Evaluation of (3-Amino-6-bromopyrazin-2-yl)methanol Analogs
Abstract
The pyrazine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing promise as therapeutic agents, particularly in oncology and immunology.[1][2] Analogs of (3-Amino-6-bromopyrazin-2-yl)methanol represent a chemical series with significant potential, often targeting protein kinases that drive disease pathology. This application note provides a comprehensive, field-tested framework for the in vitro characterization of these analogs. We present a logical, tiered workflow—from initial biochemical potency determination to cellular mechanism of action and early safety profiling. The protocols herein are designed to be self-validating, incorporating critical controls and explaining the scientific rationale behind key experimental choices. Our goal is to equip researchers, scientists, and drug development professionals with the detailed methodologies and interpretive insights necessary to identify and advance promising lead candidates from this chemical series.
Introduction: A Strategic Approach to Compound Evaluation
The journey from a novel chemical entity to a viable drug candidate is a multi-stage process of rigorous evaluation. For a chemical series like the (3-Amino-6-bromopyrazin-2-yl)methanol analogs, which are frequently designed as kinase inhibitors, a structured in vitro testing cascade is paramount. Such a cascade allows for the efficient use of resources by eliminating unsuitable compounds early and focusing on those with the most promising therapeutic potential.
This guide is structured to follow that cascade logically:
-
Primary Screening: Does the compound inhibit its intended purified target?
-
Cellular Activity: Can the compound enter a cell and produce the desired biological effect?
-
Target Engagement & Mechanism of Action (MoA): Does the compound bind to its target in a complex cellular environment, and does this engagement lead to the expected downstream signaling changes?
-
Early Safety & Liability Assessment: Does the compound exhibit potential red flags for toxicity or adverse drug-drug interactions?
By integrating these stages, we build a holistic profile of each analog, enabling data-driven decisions for lead optimization and candidate selection.
Section 1: Primary Screening - Biochemical Potency
1.1. Rationale: The Importance of a Clean Start
The initial step is to quantify the direct interaction between the analog and its purified target protein (e.g., a specific kinase) in a controlled, cell-free environment. This biochemical assay provides an intrinsic potency value (typically an IC50), free from confounding factors like cell membrane permeability or off-target cellular effects. It serves as the foundational measurement of a compound's activity.
1.2. Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol measures the amount of ATP remaining in solution after a kinase reaction. Inhibition of the kinase results in less ATP consumption and a higher luminescence signal.
Principle: Kinase activity is measured by quantifying the amount of ATP consumed during the phosphorylation of a substrate. The remaining ATP is converted into a luminescent signal. Potent inhibitors will prevent ATP consumption, leading to a strong luminescent signal.
Materials and Reagents:
-
Recombinant human kinase of interest
-
Specific peptide substrate for the kinase
-
Kinase buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM DTT, pH 7.4)[3][4]
-
ATP and MgCl2 solution (e.g., final concentration of 100 µM ATP, 10 mM MgCl2)[4]
-
Test compounds (analogs) serially diluted in DMSO
-
Positive control inhibitor (known inhibitor of the target kinase)
-
ATP detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay)
-
White, opaque 96-well or 384-well assay plates
-
Luminometer
Step-by-Step Procedure:
-
Compound Plating: Prepare a serial dilution of the (3-Amino-6-bromopyrazin-2-yl)methanol analogs in DMSO. Typically, an 11-point, 1:3 dilution series starting from 10 mM is appropriate.
-
Assay Plate Preparation: Add 100 nL of each compound concentration to the wells of a white assay plate. Include "no inhibitor" (DMSO only) and positive control inhibitor wells.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase and its specific substrate in kinase buffer.
-
Initiation of Reaction: Add the kinase/substrate mixture to the wells. Subsequently, add the ATP/MgCl2 solution to start the reaction.[4] The final volume is typically 10-20 µL.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear range (typically <30% ATP consumption in the DMSO control wells).
-
Signal Generation: Add the ATP detection reagent according to the manufacturer's instructions. This reagent simultaneously stops the kinase reaction and generates the luminescent signal.
-
Signal Detection: Incubate for 10 minutes at room temperature to stabilize the signal, then read the luminescence on a plate reader.
Data Analysis:
-
Normalize the data: Set the average signal from the DMSO-only wells as 0% inhibition and the average signal from the positive control wells as 100% inhibition.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the kinase activity.
Section 2: Cellular Activity & Potency
2.1. Rationale: Bridging the Gap to Biological Function
A compound that is potent biochemically must also be able to cross the cell membrane and inhibit its target in the complex intracellular environment to be effective. Cell viability assays are a robust method to measure the functional consequence of target inhibition, such as inducing cell death or halting proliferation in cancer cell lines.
2.2. Protocol: Cell Viability (XTT) Assay
Principle: The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method to assess cell viability.[5] Metabolically active cells reduce the yellow XTT tetrazolium salt to a water-soluble orange formazan product.[6] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance.[6] Unlike the MTT assay, XTT does not require a separate solubilization step, simplifying the workflow.[5]
Materials and Reagents:
-
Target cell line (e.g., a cancer cell line known to be dependent on the kinase target)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (analogs) serially diluted in DMSO
-
Positive control (e.g., Staurosporine or a clinical-stage inhibitor)
-
XTT reagent and activation solution
-
Clear, flat-bottomed 96-well cell culture plates
-
Spectrophotometer (plate reader) capable of reading absorbance at 450-490 nm
Step-by-Step Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO2) to allow cells to attach.
-
Compound Treatment: The next day, treat the cells by adding 1 µL of the serially diluted compounds to the wells. Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity. Include DMSO-only (vehicle) and positive control wells.
-
Incubation: Return the plates to the incubator for a period relevant to the cell doubling time and mechanism of action, typically 72 hours.
-
XTT Reagent Preparation: Shortly before the end of the incubation, prepare the XTT/activation solution mixture according to the manufacturer's protocol.
-
Signal Development: Add 50 µL of the activated XTT solution to each well.
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan to develop.
-
Absorbance Reading: Gently shake the plate and measure the absorbance at 450 nm (with a reference wavelength of 650 nm).
Data Analysis:
-
Subtract the background absorbance (media-only wells).
-
Normalize the data: Set the average absorbance from the vehicle (DMSO) wells as 100% viability and the absorbance from a "no cells" or high-concentration positive control well as 0% viability.
-
Plot the percent viability against the logarithm of the compound concentration and fit to a 4PL curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
2.3. Data Presentation: Comparative Potency of Analogs
Summarizing data in a table allows for rapid comparison of structure-activity relationships (SAR).
| Analog ID | Target Kinase IC50 (nM) | Cancer Cell Line GI50 (nM) |
| AM-01 | 15 | 85 |
| AM-02 | 250 | >10,000 |
| AM-03 | 8 | 40 |
| AM-04 | 22 | 5,500 |
Expert Insight: A large drop-off between biochemical IC50 and cellular GI50 (e.g., AM-04) can indicate poor cell permeability, compound efflux by transporters, or high plasma protein binding in the culture medium. Analogs with good translation (e.g., AM-01, AM-03) are prioritized.
Section 3: Target Engagement & Mechanism of Action (MoA)
3.1. Rationale: Confirming the "How" and "Why"
A reduction in cell viability is a phenotypic outcome. To build a robust case for a lead compound, it's crucial to confirm that it engages the intended target within the cell and modulates the downstream signaling pathway as hypothesized. This provides confidence that the observed cellular activity is "on-target."
3.2. Protocol: Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA is based on the principle that when a protein binds to a ligand (like one of our analogs), its thermal stability increases.[7] In this assay, cells are treated with the compound, heated to various temperatures, and then lysed.[8] The amount of target protein remaining in the soluble fraction after heating is quantified; a stabilizing compound will result in more soluble protein at higher temperatures.[8]
Materials and Reagents:
-
Target cell line
-
Test compound and vehicle (DMSO)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Instrumentation for heating (e.g., PCR thermocycler)
-
Lysis buffer (e.g., Triton X-100 based)
-
Equipment for protein quantification (e.g., Western Blotting or ELISA)
Step-by-Step Procedure:
-
Cell Treatment: Treat cultured cells with the test compound (at a concentration where a cellular effect is seen, e.g., 10x GI50) or vehicle for 1-2 hours.[9]
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures for 3 minutes (e.g., 40°C to 64°C in 2°C increments), followed by cooling to 4°C.[9]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.[9]
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated, denatured proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein using Western Blotting or another specific protein detection method.
Data Analysis:
-
For each temperature, compare the band intensity of the target protein from the compound-treated sample to the vehicle-treated sample.
-
Plot the percentage of soluble protein against temperature for both conditions. A successful target engagement will show a rightward shift in the melting curve for the compound-treated sample.
3.3. Protocol: Western Blot for Downstream Pathway Modulation
Principle: Western blotting is a technique used to detect a specific protein in a sample.[10] If the target is a kinase, its inhibition should lead to a decrease in the phosphorylation of its direct downstream substrate. This assay validates the functional consequence of target engagement.
Materials and Reagents:
-
Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer[11]
-
Transfer apparatus and membranes (PVDF or nitrocellulose)[12]
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: one specific for the phosphorylated form of the substrate (e.g., anti-Phospho-Substrate) and one for the total amount of the substrate protein (anti-Total-Substrate).
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Step-by-Step Procedure:
-
Cell Treatment & Lysis: Seed cells and allow them to attach. Treat with various concentrations of the test analog for a defined period (e.g., 2-4 hours). Wash cells with cold PBS and lyse them directly on the plate.[13]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.[12]
-
Gel Electrophoresis: Denature protein samples and load equal amounts (e.g., 20 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Phospho-Substrate) overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane extensively with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the ECL substrate, and capture the chemiluminescent signal with an imager.
-
Stripping & Re-probing: The membrane can be stripped and re-probed with the anti-Total-Substrate antibody to confirm that the changes in phosphorylation are not due to changes in the total amount of protein.
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
For each sample, calculate the ratio of the phospho-protein signal to the total-protein signal.
-
A dose-dependent decrease in this ratio indicates on-target pathway modulation.
3.4. Visualization: MoA and Workflow
Caption: Hypothetical kinase signaling pathway inhibited by a pyrazine analog.
Section 4: Early Safety & Liability Assessment (In Vitro ADME-Tox)
4.1. Rationale: Identifying Potential Failures Early
Even a highly potent and effective compound can fail if it has a poor safety profile or undesirable drug-like properties.[14] Early in vitro assessment of key liabilities such as potential for drug-drug interactions (DDI) and cardiotoxicity is a critical, cost-saving step.[15][16]
4.2. Protocol: Cytochrome P450 (CYP) Inhibition Assay
Principle: Cytochrome P450 enzymes are the primary enzymes responsible for drug metabolism.[17] Inhibition of these enzymes by a new compound can slow the metabolism of co-administered drugs, leading to potentially toxic accumulation.[17][18] This assay measures the IC50 of the analogs against the most common CYP isoforms (e.g., 3A4, 2D6, 2C9, 2C19, 1A2) using human liver microsomes.[18][19]
Materials and Reagents:
-
Pooled human liver microsomes (HLMs)
-
Specific probe substrates for each CYP isoform
-
NADPH (cofactor)
-
Test compounds and known positive control inhibitors for each isoform
-
Acetonitrile with an internal standard for protein precipitation
-
LC-MS/MS system for analysis
Step-by-Step Procedure:
-
Incubation Mixture: In a 96-well plate, combine HLMs, phosphate buffer, and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the mixture at 37°C.
-
Reaction Initiation: Add a cocktail of CYP-specific probe substrates and NADPH to start the reaction.
-
Incubation: Incubate for a short, optimized time (e.g., 10-15 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding cold acetonitrile containing an internal standard. This also precipitates the microsomal proteins.
-
Sample Preparation: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the amount of the specific metabolite formed from each probe substrate using a validated LC-MS/MS method.[20][21]
Data Analysis:
-
Calculate the rate of metabolite formation in the presence of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the compound concentration and fit to a 4PL curve to determine the IC50 for each CYP isoform.
4.3. Protocol: hERG Channel Binding Assay
Principle: Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced cardiac arrhythmia.[22] This assay determines if the test analogs bind to and inhibit the hERG channel, serving as a key indicator of potential cardiotoxicity.[22][23] A fluorescence polarization-based binding assay is a common high-throughput screening method.[24]
Materials and Reagents:
-
Membrane preparation from cells expressing the hERG channel
-
A high-affinity fluorescent tracer that binds to the hERG channel
-
Assay buffer
-
Test compounds and a known hERG blocker (e.g., Astemizole) as a positive control
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Step-by-Step Procedure:
-
Assay Preparation: Add test compound, fluorescent tracer, and hERG membrane preparation to the wells of the assay plate.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-4 hours) to allow the binding to reach equilibrium.
-
Fluorescence Polarization Reading: Measure the fluorescence polarization in each well. When the small fluorescent tracer is bound to the large membrane complex, its rotation is slow, and the polarization value is high. If a test compound displaces the tracer, the free tracer rotates faster, leading to a low polarization value.
Data Analysis:
-
The decrease in fluorescence polarization is proportional to the displacement of the tracer by the test compound.
-
Plot the percent inhibition (of tracer binding) against the log of the compound concentration and fit to a 4PL curve to determine the IC50.
4.4. Data Presentation: Integrated Safety Profile
| Analog ID | CYP3A4 IC50 (µM) | CYP2D6 IC50 (µM) | hERG IC50 (µM) |
| AM-01 | > 50 | > 50 | 25 |
| AM-03 | 8.5 | > 50 | 0.9 |
| AM-05 | > 50 | 35 | > 30 |
Expert Insight: A compound is generally flagged for potential hERG liability if its IC50 is less than 10 µM or if the therapeutic window (hERG IC50 / cellular GI50) is less than 30-100x. Analog AM-03 shows potent hERG inhibition, making it a high-risk candidate despite its good cellular activity. Analog AM-05 shows a clean profile and would be prioritized.
Section 5: Integrated Workflow and Decision Making
5.1. The Complete In Vitro Testing Cascade
A successful drug discovery program relies on an efficient, logical flow of experiments where the results of one stage inform the decisions of the next.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. protocols.io [protocols.io]
- 5. benchchem.com [benchchem.com]
- 6. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 7. tandfonline.com [tandfonline.com]
- 8. news-medical.net [news-medical.net]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Western Blot Protocols and Recipes | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. bio-rad.com [bio-rad.com]
- 12. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. miltenyibiotec.com [miltenyibiotec.com]
- 15. criver.com [criver.com]
- 16. itmedicalteam.pl [itmedicalteam.pl]
- 17. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 18. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. enamine.net [enamine.net]
- 20. Liquid chromatography-mass spectrometry in in vitro drug metabolite screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. helda.helsinki.fi [helda.helsinki.fi]
- 22. criver.com [criver.com]
- 23. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 24. reactionbiology.com [reactionbiology.com]
Application Note: The Aminopyrazine Core as a Privileged Scaffold in Kinase Inhibitor Design
Executive Summary
The 2-aminopyrazine moiety represents a "privileged scaffold" in medicinal chemistry, particularly for ATP-competitive protein kinase inhibitors. Its planar, nitrogen-rich heteroaromatic structure mimics the adenine ring of ATP, allowing it to anchor effectively within the kinase hinge region. This guide details the structural rationale, mechanistic binding modes, and validated protocols for synthesizing and profiling aminopyrazine-based inhibitors, with a focus on targets such as Syk , Nek2 , and FLT3 .
Structural Rationale & Mechanism of Action
The "Hinge-Binding" Pharmacophore
The success of the aminopyrazine core stems from its ability to satisfy the hydrogen-bonding requirements of the kinase hinge region (residues connecting the N- and C-terminal lobes).
-
N1 Nitrogen (Acceptor): Forms a hydrogen bond with the backbone NH of the hinge residue (e.g., Cys, Met, or Glu depending on the kinase).
-
C2-Exocyclic Amine (Donor): Forms a hydrogen bond with the backbone Carbonyl (C=O) of the adjacent hinge residue.
-
Vectors for Optimization:
-
C3 Position: Often substituted to direct groups into the "gatekeeper" pocket or the solvent-exposed region.
-
C5/C6 Positions: Used to extend the molecule into the hydrophobic back-pocket or the ribose-binding pocket to improve potency and selectivity.
-
Binding Modes: Active vs. Inactive Conformations
While many aminopyrazines function as Type I inhibitors (binding the active "DFG-in" conformation), structural studies (e.g., with Nek2 ) reveal that certain aminopyrazine derivatives can stabilize unique inactive conformations (Type II or "Tyr-down" conformations). This plasticity allows for the design of highly selective inhibitors that avoid off-target toxicity associated with conserved active-site binding.
Case Study: Entospletinib (GS-9973)
Entospletinib utilizes a fused imidazo[1,2-a]pyrazine core—an evolution of the simple aminopyrazine. It targets Spleen Tyrosine Kinase (Syk) .[1][2][3][4][5]
-
Mechanism: It binds to the ATP-binding pocket of Syk, inhibiting B-cell receptor (BCR) signaling.
-
Selectivity: The scaffold geometry positions substituents to interact with the specific gatekeeper residue of Syk, differentiating it from other tyrosine kinases like JAK or BTK.
Visualization of Signaling & Workflows
Diagram 1: Hinge Binding Mode of Aminopyrazine
This diagram illustrates the critical H-bond network between the aminopyrazine core and the kinase hinge backbone.
Caption: Molecular recognition motif showing the bidentate hydrogen bonding network between the aminopyrazine core and the kinase hinge region.
Validated Experimental Protocols
Protocol 1: Chemical Synthesis of 3,5-Disubstituted-2-Aminopyrazines
Objective: To synthesize a library of aminopyrazine derivatives for SAR (Structure-Activity Relationship) profiling. This protocol uses a sequential halogenation and Suzuki-Miyaura coupling strategy.
Reagents:
-
N-Bromosuccinimide (NBS)
-
Boronic acids (R-B(OH)2)
-
Pd(dppf)Cl2 (Catalyst)
-
Cesium Carbonate (Cs2CO3)
Step-by-Step Methodology:
-
Regioselective Bromination:
-
Dissolve 2-aminopyrazine (1.0 eq) in DCM (Dichloromethane).
-
Cool to 0°C. Slowly add NBS (1.05 eq) over 30 minutes.
-
Mechanism:[7] The amino group directs electrophilic aromatic substitution primarily to the C-3 or C-5 position depending on conditions. Typically, 3,5-dibromo-2-aminopyrazine can be isolated if excess NBS is used.
-
Validation: Monitor by TLC (Hexane:EtOAc 7:3). Product spot should be less polar than starting material.
-
Workup: Quench with saturated NaHCO3, extract with DCM, dry over Na2SO4, and concentrate.
-
-
Suzuki-Miyaura Coupling (C-C Bond Formation):
-
In a microwave vial, combine the brominated aminopyrazine (1.0 eq), Aryl-Boronic Acid (1.2 eq), and Cs2CO3 (2.0 eq).
-
Add solvent mixture: Dioxane:Water (4:1).
-
Degas with Nitrogen for 10 minutes (Critical for Pd catalyst life).
-
Add Pd(dppf)Cl2 (0.05 eq).
-
Heat at 90°C for 4-12 hours (or 1 hour in microwave at 110°C).
-
Validation: LC-MS should show the mass of the coupled product [M+H]+.
-
-
Purification:
-
Filter through Celite to remove Palladium residues.
-
Purify via Flash Column Chromatography (Silica gel, gradient 0-50% EtOAc in Hexanes).
-
Protocol 2: Biochemical Kinase Inhibition Assay (FRET-based)
Objective: Determine the IC50 of synthesized aminopyrazines against a target kinase (e.g., Syk or Nek2) using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen or Z-Lyte).
Materials:
-
Recombinant Kinase (e.g., Syk catalytic domain)
-
FRET Peptide Substrate (specific to kinase)
-
ATP (Ultrapure)
-
Test Compounds (10 mM DMSO stock)
-
Detection Reagent (Europium-labeled antibody)
Workflow:
-
Compound Preparation:
-
Prepare a 10-point dose-response curve of the aminopyrazine derivative in 100% DMSO (3-fold serial dilutions).
-
Dilute into Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to 4x final concentration.
-
-
Enzyme Reaction:
-
In a 384-well white low-volume plate, add:
-
2.5 µL of 4x Compound.
-
2.5 µL of 4x Kinase Enzyme (optimized concentration, typically 0.1-1 nM).
-
Pre-incubate for 15 minutes at Room Temp (allows compound to bind hinge).
-
5.0 µL of 2x Substrate/ATP Mix (ATP concentration should be at Km_app).
-
-
-
Incubation:
-
Incubate for 60 minutes at Room Temp.
-
Control: Include "No Enzyme" (100% Inhibition) and "DMSO only" (0% Inhibition) wells.
-
-
Detection:
-
Add 10 µL of Development Solution (containing Eu-antibody and EDTA to stop reaction).
-
Incubate 1 hour.
-
-
Data Analysis:
-
Read plate on a TR-FRET compatible reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).
-
Calculate Emission Ratio (665/615).
-
Self-Validation: Calculate the Z'-factor. A Z' > 0.5 indicates a robust assay.
-
Fit data to a sigmoidal dose-response equation (Variable Slope) to extract IC50.
-
Diagram 2: Experimental Development Workflow
This diagram outlines the iterative cycle from synthesis to lead optimization.
Caption: Iterative drug discovery workflow for optimizing aminopyrazine-based kinase inhibitors.
Data Summary: Key Aminopyrazine Inhibitors
| Compound | Target Kinase | Core Structure | Binding Mode | Clinical Status |
| Entospletinib | Syk | Imidazo[1,2-a]pyrazine | ATP-Competitive (Type I) | Phase II/III (AML/CLL) |
| Gilteritinib | FLT3 / AXL | Pyrazine-carboxamide | ATP-Competitive (Type I) | Approved (AML) |
| Prexasertib | CHK1 | Pyrazine-2-carbonitrile | ATP-Competitive | Phase II |
| Nek2-Inhibitor 2 | Nek2 | 2-Aminopyrazine | Inactive Conformation (Type II) | Pre-clinical |
Troubleshooting & Expert Tips
-
Solubility Issues: Aminopyrazines can be planar and lipophilic (high LogP).
-
Solution: Introduce solubilizing groups (e.g., morpholine, piperazine) at the solvent-exposed region (usually C5 or C6) early in the synthesis.
-
-
Assay Interference: Some aminopyrazines are fluorescent.
-
Solution: Always run a "Compound Interference" control (Compound + Substrate + Detection Reagent, no Enzyme) to ensure the signal is true FRET and not intrinsic fluorescence.
-
-
Selectivity:
-
Insight: To gain selectivity over similar kinases (e.g., CDK vs. MAPK), target the "Gatekeeper" residue. Bulky substituents on the pyrazine ring can clash with larger gatekeepers, improving selectivity for kinases with small gatekeepers (e.g., Thr/Ala).
-
References
-
Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Source: Future Medicinal Chemistry (NIH/PMC). URL:[Link]
-
Entospletinib (GS-9973), a Selective Syk Inhibitor. Source:[1][2][3][5][7] National Cancer Institute (NCI) Drug Dictionary.[2] URL:[Link]
-
Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of MAPKAP kinase 2 (MK-2). Source: Bioorganic & Medicinal Chemistry Letters (PubMed).[9] URL:[Link]
-
Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]
Sources
- 1. Entospletinib - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. The Spleen Tyrosine Kinase Inhibitor, Entospletinib (GS-9973) Restores Chemosensitivity in Lung Cancer Cells by Modulating ABCG2-mediated Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Entospletinib | C23H21N7O | CID 59473233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Aminopyrazine inhibitors binding to an unusual inactive conformation of the mitotic kinase Nek2: SAR and structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazine-based Syk kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for (3-Amino-6-bromopyrazin-2-yl)methanol
Welcome to the Technical Support Center for the synthesis of (3-Amino-6-bromopyrazin-2-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this synthesis and optimize your reaction conditions for the best possible outcomes.
Introduction
(3-Amino-6-bromopyrazin-2-yl)methanol is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its successful and efficient synthesis is crucial for the timely advancement of research and development projects. This guide provides a comprehensive resource to address common issues encountered during its preparation, focusing on the reduction of 3-amino-6-bromopyrazine-2-carboxylic acid or its methyl ester.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of (3-Amino-6-bromopyrazin-2-yl)methanol, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Product
Question: I am performing the reduction of Methyl 3-amino-6-bromopyrazine-2-carboxylate with Lithium Aluminum Hydride (LiAlH₄), but I am getting a very low yield of (3-Amino-6-bromopyrazin-2-yl)methanol. What could be the issue?
Possible Causes and Solutions:
-
Cause 1: Inactive or Decomposed LiAlH₄. Lithium aluminum hydride is highly reactive and can decompose upon exposure to moisture.
-
Solution: Use a fresh bottle of LiAlH₄ or a previously opened bottle that has been stored under a dry, inert atmosphere. It is crucial to handle LiAlH₄ in a glovebox or under a stream of dry nitrogen or argon.
-
-
Cause 2: Presence of Water in the Reaction. LiAlH₄ reacts violently with water, which will consume the reagent and prevent the reduction of the ester.[1]
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents (e.g., THF, diethyl ether) and ensure the starting material is dry.
-
-
Cause 3: Insufficient Amount of LiAlH₄. The reduction of esters to alcohols requires a stoichiometric amount of LiAlH₄. If the starting material is the carboxylic acid, an excess of LiAlH₄ is needed due to the initial acid-base reaction.[2]
-
Solution: Use at least 1.5-2.0 equivalents of LiAlH₄ for the ester and 2.5-3.0 equivalents for the carboxylic acid to ensure the reaction goes to completion.
-
-
Cause 4: Incomplete Reaction. The reaction may not have been allowed to proceed for a sufficient amount of time or at an optimal temperature.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish at room temperature, gentle heating (e.g., refluxing in THF) may be necessary.
-
Issue 2: Formation of Multiple Byproducts
Question: My reaction mixture shows multiple spots on the TLC plate, and after work-up, I have a complex mixture of products. What are the likely side reactions?
Possible Causes and Solutions:
-
Cause 1: Over-reduction of the Pyrazine Ring. While less common, strong reducing agents like LiAlH₄ can potentially reduce the pyrazine ring itself, leading to dihydropyrazine or other reduced species.[3]
-
Solution: Maintain a low reaction temperature (0 °C to room temperature) to increase the selectivity of the reduction. Avoid prolonged reaction times after the starting material has been consumed.
-
-
Cause 2: Reduction of the Bromo Substituent. Aryl halides can sometimes be reduced by LiAlH₄, especially at elevated temperatures.
-
Solution: As with ring reduction, maintaining a lower reaction temperature can minimize this side reaction.
-
-
Cause 3: Reaction with the Amino Group. The amino group can react with LiAlH₄, although this is less likely to be a major pathway leading to byproduct formation under standard reduction conditions.
-
Solution: This is generally not a significant issue, but if suspected, protecting the amino group prior to reduction could be considered, though this adds extra steps to the synthesis.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of (3-Amino-6-bromopyrazin-2-yl)methanol?
A1: The recommended starting material is Methyl 3-amino-6-bromopyrazine-2-carboxylate . The reduction of an ester with LiAlH₄ is generally more straightforward and higher yielding than the reduction of the corresponding carboxylic acid. The carboxylic acid first undergoes an acid-base reaction with the hydride, which can complicate the stoichiometry and reaction efficiency.[2][4]
Q2: Can I use Sodium Borohydride (NaBH₄) for this reduction?
A2: No, Sodium Borohydride (NaBH₄) is generally not a strong enough reducing agent to reduce esters or carboxylic acids to alcohols.[5][6] You should use a more powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄).
Q3: How should I monitor the progress of the reaction?
A3: The reaction should be monitored by Thin Layer Chromatography (TLC). Use a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the starting material from the product. The product, being an alcohol, should have a lower Rf value than the starting ester.
Q4: What is the best way to purify the final product?
A4: The crude product can be purified by either recrystallization or silica gel column chromatography.[7][8] For recrystallization, a solvent system like ethanol/water or ethyl acetate/hexanes can be tested. For column chromatography, an eluent system of ethyl acetate in hexanes is a good starting point.
Q5: What are the main safety precautions when working with Lithium Aluminum Hydride (LiAlH₄)?
A5: LiAlH₄ is a highly reactive and pyrophoric solid. It reacts violently with water and other protic solvents. Always handle it in an inert atmosphere (glovebox or under nitrogen/argon). Use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Ensure a Class D fire extinguisher is available.
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-amino-6-bromopyrazine-2-carboxylate
This protocol describes the esterification of 3-amino-6-bromopyrazine-2-carboxylic acid.
Materials:
-
3-amino-6-bromopyrazine-2-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a solution of 3-amino-6-bromopyrazine-2-carboxylic acid (1.0 eq) in anhydrous methanol, slowly add concentrated sulfuric acid (0.2 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Carefully add a saturated aqueous solution of sodium bicarbonate to the residue until the pH is neutral.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
The crude ester can be purified by recrystallization or column chromatography.
Protocol 2: Optimized Reduction of Methyl 3-amino-6-bromopyrazine-2-carboxylate
This protocol details the reduction of the methyl ester to (3-Amino-6-bromopyrazin-2-yl)methanol.
Materials:
-
Methyl 3-amino-6-bromopyrazine-2-carboxylate
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and an inert gas inlet.
-
Suspend LiAlH₄ (1.5 eq) in anhydrous THF in the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve Methyl 3-amino-6-bromopyrazine-2-carboxylate (1.0 eq) in anhydrous THF and add it to the addition funnel.
-
Add the solution of the ester dropwise to the LiAlH₄ suspension at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction by TLC. If the reaction is not complete, it can be gently heated to reflux.
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Carefully quench the reaction by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Alternatively, a saturated aqueous solution of Rochelle's salt can be added, and the mixture stirred vigorously until two clear layers form.
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with THF or ethyl acetate.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude (3-Amino-6-bromopyrazin-2-yl)methanol by column chromatography or recrystallization.
Data Presentation
Table 1: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Action |
| Low/No Yield | Inactive/Decomposed LiAlH₄ | Use fresh, properly stored LiAlH₄. |
| Presence of water | Use anhydrous solvents and oven-dried glassware. | |
| Insufficient LiAlH₄ | Use a stoichiometric excess of LiAlH₄. | |
| Incomplete reaction | Monitor by TLC; consider gentle heating if necessary. | |
| Byproduct Formation | Over-reduction of pyrazine ring | Maintain low reaction temperature. |
| Reduction of bromo substituent | Maintain low reaction temperature. |
Visualizations
Diagram 1: Synthetic Workflow
Caption: Synthetic pathway from carboxylic acid to the final alcohol product.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. SERS study of the electrochemical reduction of pyrazine on a silver electrode - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. quora.com [quora.com]
- 6. acs.org [acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Bioactivity in (3-Amino-6-bromopyrazin-2-yl)methanol Derivatives
Welcome to the technical support center for researchers working with (3-Amino-6-bromopyrazin-2-yl)methanol and its derivatives. This guide is designed to provide in-depth troubleshooting assistance and address common challenges encountered during the biological evaluation of this promising class of compounds. As scientists and drug development professionals, we understand that unexpected results, such as low or no bioactivity, are a common hurdle in the early stages of discovery. This resource, presented in a question-and-answer format, aims to equip you with the knowledge and protocols to systematically diagnose and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: My (3-Amino-6-bromopyrazin-2-yl)methanol derivative is showing lower than expected, or no, bioactivity in my primary screen. Where should I start my investigation?
A1: Low bioactivity can stem from a multitude of factors. A systematic approach is crucial. We recommend a tiered troubleshooting strategy that begins with the most fundamental aspects of your experiment and progresses to more complex biological considerations.
Initial Checks (The "Low-Hanging Fruit"):
-
Compound Integrity and Purity: Before questioning the biological hypothesis, rigorously confirm the identity and purity of your compound. Even trace impurities can lead to misleading results.[1] We will delve deeper into this in the troubleshooting section.
-
Solubility Issues: Poor solubility of your derivative in the assay buffer can drastically reduce the effective concentration of the compound available to interact with the target.
-
Assay Conditions: Re-verify all assay parameters, including reagent concentrations, incubation times, and temperature. Minor deviations can have a significant impact on assay performance.
If these initial checks do not reveal any obvious issues, the next step is to consider more complex factors such as compound stability and the specifics of your biological target and assay system.
Q2: I've confirmed the purity and solubility of my compound, but the bioactivity is still low. What are the next logical steps?
A2: Once you are confident in your compound's integrity and solubility, the focus should shift to its interaction with the biological system. Key areas to investigate include:
-
Compound Stability in Assay Media: The bromine substituent on the pyrazine ring, while often crucial for activity, can also be a site of metabolic or chemical degradation under physiological conditions.[2]
-
Structure-Activity Relationship (SAR) Mismatches: Your derivative's specific substitution pattern may not be optimal for binding to your target.
-
Assay-Specific Interferences: The compound may be interfering with the detection method of your assay (e.g., fluorescence quenching, absorbance interference).
A detailed troubleshooting workflow for these issues is provided in the subsequent sections.
In-Depth Troubleshooting Guides
Section 1: Compound-Centric Troubleshooting
Low bioactivity is often a reflection of issues with the compound itself, rather than a flawed biological hypothesis. This section provides a systematic approach to diagnosing and resolving compound-related problems.
The importance of compound purity cannot be overstated. A seemingly inactive compound could be contaminated with a highly potent impurity that is masking its true, albeit weaker, activity. Conversely, an impurity could be interfering with the assay.
Troubleshooting Protocol: Compound Purity and Identity Verification
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To assess the purity of your compound.
-
Method:
-
Dissolve a small sample of your compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Run a gradient elution from a high-aqueous mobile phase (e.g., water with 0.1% formic acid) to a high-organic mobile phase (e.g., acetonitrile with 0.1% formic acid).
-
Monitor the elution profile using a UV detector at a wavelength where your compound has strong absorbance.
-
-
Interpretation: A pure compound should ideally show a single, sharp peak. The presence of multiple peaks indicates impurities. The peak area percentage can provide a semi-quantitative measure of purity.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Objective: To confirm the molecular weight of your compound and identify impurities.
-
Method:
-
Use the same HPLC method as above, but with the eluent directed into a mass spectrometer.
-
Acquire mass spectra for all eluting peaks.
-
-
Interpretation: The major peak should have a mass corresponding to the expected molecular weight of your (3-Amino-6-bromopyrazin-2-yl)methanol derivative. The masses of minor peaks can help in identifying the nature of the impurities.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the chemical structure of your compound.
-
Method:
-
Dissolve a sufficient amount of your compound in a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Acquire ¹H and ¹³C NMR spectra.
-
-
Interpretation: The chemical shifts, coupling constants, and integration of the peaks should be consistent with the expected structure of your derivative. Any unexpected peaks may indicate the presence of impurities or that the desired reaction did not proceed as expected.
-
| Analytical Technique | Primary Purpose | Key Information Provided |
| HPLC | Purity Assessment | Number of components and their relative abundance. |
| LC-MS | Identity Confirmation & Impurity ID | Molecular weight of the main compound and impurities. |
| NMR | Structural Verification | Detailed structural information and confirmation of covalent bonds. |
Brominated heterocyclic compounds can be susceptible to degradation in aqueous buffers, especially in the presence of nucleophiles or under prolonged incubation at physiological temperatures.[2] This can lead to a decrease in the effective concentration of the active compound over the course of the experiment.
Troubleshooting Workflow: Assessing Compound Stability
Caption: Workflow for assessing compound stability in assay buffer.
Section 2: Assay-Centric Troubleshooting
Even with a pure and stable compound, the design and execution of the biological assay can be a source of misleadingly low activity.
(3-Amino-6-bromopyrazin-2-yl)methanol derivatives are often explored as kinase inhibitors.[3][4][5][6] Low potency in a kinase assay can be due to several factors.
Key Considerations for Kinase Assays:
-
ATP Concentration: For ATP-competitive inhibitors, the concentration of ATP in the assay is critical. A high ATP concentration will make it more difficult for the inhibitor to compete for the binding site, leading to an artificially high IC50 value.[7]
-
Enzyme Concentration and Linearity: The kinase reaction should be in the linear range with respect to time and enzyme concentration.
-
Substrate Choice: The nature of the substrate (peptide or protein) can influence inhibitor potency.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a general framework. Specific concentrations and incubation times will need to be optimized for your particular kinase and substrate.
-
Reagents:
-
Kinase of interest
-
Kinase-specific substrate (e.g., a biotinylated peptide)
-
Kinase assay buffer (typically contains Tris-HCl, MgCl₂, DTT, and a phosphatase inhibitor)
-
ATP solution
-
Your (3-Amino-6-bromopyrazin-2-yl)methanol derivative stock solution in DMSO
-
Detection reagents (e.g., ADP-Glo™, HTRF®, or a phosphospecific antibody)
-
-
Procedure:
-
Prepare serial dilutions of your inhibitor in DMSO.
-
In a 96- or 384-well plate, add a small volume of each inhibitor dilution. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.
-
Add the kinase and substrate to all wells except the "no enzyme" control. Incubate for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km of the kinase for ATP.[7]
-
Incubate for a predetermined time, ensuring the reaction remains in the linear range.
-
Stop the reaction and add the detection reagents according to the manufacturer's instructions.
-
Read the signal on a suitable plate reader.
-
-
Data Analysis:
-
Normalize the data to the "no inhibitor" control (100% activity) and the "no enzyme" control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Troubleshooting workflow for low potency in kinase assays.
Many heterocyclic compounds, including pyrazine derivatives, are investigated for their antibacterial properties.[8] A lack of activity in these screens can be particularly challenging to diagnose.
Common Reasons for Failure in Antibacterial Assays:
-
Poor Cell Penetration: The compound may be unable to cross the bacterial cell wall and/or membrane to reach its intracellular target.
-
Efflux Pump Activity: Many bacteria possess efflux pumps that can actively remove foreign compounds from the cell.
-
Inappropriate Assay Conditions: The growth medium, inoculum size, and incubation time can all affect the outcome of the assay.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This is a standard method for determining the antibacterial potency of a compound.[9][10][11][12][13]
-
Materials:
-
Test bacterial strain(s)
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Your (3-Amino-6-bromopyrazin-2-yl)methanol derivative stock solution in DMSO
-
Sterile 96-well microtiter plates
-
-
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Prepare serial twofold dilutions of your compound in the growth medium directly in the 96-well plate.
-
Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
| Potential Issue | Troubleshooting Step | Rationale |
| Poor Cell Penetration | Test against a panel of Gram-positive and Gram-negative bacteria. | Gram-negative bacteria have an outer membrane that can be a significant barrier to compound entry. |
| Efflux Pump Activity | Test in the presence of an efflux pump inhibitor (e.g., CCCP, PAβN). | If activity is restored, it suggests that the compound is a substrate for efflux pumps. |
| Compound Inactivation | Pre-incubate the compound in the growth medium before adding bacteria. | This can help determine if components of the medium are inactivating the compound. |
Section 3: Structure-Activity Relationship (SAR) Insights
If your initial derivative shows low activity, understanding the SAR of the (3-Amino-6-bromopyrazin-2-yl)methanol scaffold can guide the design of more potent analogs.
Key Structural Features and Their Potential Impact:
-
Amino Group (Position 3): The amino group is often a key hydrogen bond donor, interacting with the hinge region of kinases.[4] Modifications here can significantly impact binding.
-
Bromine Atom (Position 6): The bromine atom can occupy a hydrophobic pocket in the target protein and can also serve as a handle for further chemical modifications (e.g., via cross-coupling reactions). Its removal or replacement will likely have a major effect on activity.
-
Methanol Group (Position 2): This group can be a site for hydrogen bonding or can be modified to explore larger pockets in the binding site.
SAR Table for Hypothetical Analogs:
| Modification | Rationale | Expected Impact on Bioactivity |
| Replace -Br with -Cl or -F | Explore the effect of halogen size and electronegativity. | May increase or decrease activity depending on the pocket size. |
| Replace -Br with a small alkyl or aryl group | Probe a hydrophobic pocket. | Potentially increase activity if the pocket can accommodate the group. |
| Acylate the 3-amino group | Reduce basicity and explore new interactions. | Likely to decrease kinase hinge binding, but may be beneficial for other targets. |
| Oxidize the 2-methanol to an aldehyde or carboxylic acid | Introduce a hydrogen bond acceptor or a charged group. | Could significantly alter binding mode and properties like solubility. |
When embarking on a medicinal chemistry campaign, it is crucial to make systematic changes to the molecule and test each new derivative to build a clear understanding of the SAR.
References
-
Weidlich, T., Kamenická, B., Beneš, L., Čičmancová, V., Komersová, A., Čermák, J., & Švec, P. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Catalysts, 11(6), 699. [Link]
-
Matheson, C. J., Coxon, C. R., Bayliss, R., Boxall, K., Carbain, B., Fry, A. M., ... & Collins, I. (2010). Aminopyrazine inhibitors binding to an unusual inactive conformation of the mitotic kinase Nek2: SAR and structural characterization. Journal of medicinal chemistry, 53(21), 7707-7720. [Link]
-
Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay. Journal of medicinal chemistry, 57(22), 9220-9231. [Link]
-
Mojzych, M. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Molecules, 29(17), 4058. [Link]
-
Knochel, P., & Krasovskiy, A. (2004). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Angewandte Chemie International Edition, 43(1), 44-47. [Link]
-
Choudhary, D., Garg, S., Kaur, M., Sohal, H. S., Malhi, D. S., Kaur, L., ... & Sharma, A. (2022). Advances in the synthesis and bio-applications of pyrazine derivatives: a review. Polycyclic Aromatic Compounds, 42(5), 2349-2382. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]
-
Bayliss, R., Burgess, J. L., Choi, H. G., Collins, I., Foloppe, N., Gill, A. L., ... & Woodhead, A. J. (2010). Aminopyrazine inhibitors binding to an unusual inactive conformation of the mitotic kinase Nek2: SAR and structural characterization. Journal of medicinal chemistry, 53(21), 7707-7720. [Link]
-
Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039-1045. [Link]
-
Wunder, F., Kalthof, B., Müller, T., Hübsch, W., & Reiländer, H. (2010). Kinetics of bromine-magnesium exchange reactions in heteroaryl bromides. The Journal of organic chemistry, 75(11), 3659-3665. [Link]
-
Aljamali, N. M. (2023). History, Classification and Biological activity of Heterocyclic Compounds. International Journal of Natural and Human Sciences, 4(2), 72-80. [Link]
-
Japan Veterinary Antimicrobial Resistance Monitoring System. (2015). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]
-
Hancock, R. E. W. (2000). MIC determination by microtitre broth dilution method. Hancock Lab. [Link]
-
Matheson, C. J., Coxon, C. R., Bayliss, R., Boxall, K., Carbain, B., Fry, A. M., ... & Collins, I. (2010). Aminopyrazine inhibitors binding to an unusual inactive conformation of the mitotic kinase Nek2: SAR and structural characterization. PubMed. [Link]
-
Adriaenssens, E., Nguyen, T. N., Sawa-Makarska, J., Khuu, G., Schuschnig, M., Shoebridge, S., ... & Martens, S. (2024). Control of mitophagy initiation and progression by the TBK1 adaptors NAP1 and SINTBAD. Nature Structural & Molecular Biology. [Link]
-
Bacher, M., & Wibberg, D. (2018). Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. Methods in molecular biology (Clifton, N.J.), 1682, 1-16. [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Wanode, D. M., & Talele, T. T. (2025). Synthetic advances and SAR insights of pyrazole-based VEGFR-2 kinase inhibitors. Future Medicinal Chemistry. [Link]
-
Zhou, X., Zhang, H., He, J., Ding, K., & Lu, X. (2016). 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors. Chemical biology & drug design, 88(4), 557-562. [Link]
-
Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A. [Link]
-
BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]
-
Grybaitė, B., & Vaickelionienė, R. (Eds.). (2023). Synthesis and Anticancer Activity of Biologically Active Heterocyclic Compounds. Molecules, 28(1), 1-13. [Link]
-
Sharma, P., & Kumar, V. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules, 28(12), 4735. [Link]
-
Hossan, S., & Abu-Izneid, T. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Advances, 15(1), 1-30. [Link]
Sources
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminopyrazine inhibitors binding to an unusual inactive conformation of the mitotic kinase Nek2: SAR and structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. protocols.io [protocols.io]
- 10. rr-asia.woah.org [rr-asia.woah.org]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of pyrazine vs pyridine derivatives in drug design.
[1]
Executive Summary
In medicinal chemistry, the choice between a pyridine (C₅H₅N) and a pyrazine (C₄H₄N₂) scaffold is rarely a simple bioisosteric swap; it is a strategic decision that fundamentally alters the physicochemical and metabolic fate of a drug candidate.
While pyridine remains the "workhorse" aromatic heterocycle, pyrazine serves as a critical "problem-solver" scaffold. This guide analyzes the trade-offs: Pyrazine significantly lowers basicity (pKa ~0.6 vs. ~5.2) and lipophilicity (LogP), reducing hERG liability and lysosomal trapping. However, this comes at the cost of introducing high susceptibility to Aldehyde Oxidase (AO) metabolism , a clearance pathway often overlooked in standard microsomal assays.
Part 1: Physicochemical & Structural Divergence
The transition from pyridine to pyrazine introduces a second nitrogen atom at the 4-position.[1] This single atom substitution drastically changes the electronic landscape of the ring.
The Basicity Cliff (pKa)
The most consequential difference is basicity.[1]
-
Pyridine (pKa ~5.2): Moderately basic. At physiological pH (7.4), a significant fraction remains unprotonated, but in acidic environments (lysosomes), it can become trapped.
-
Pyrazine (pKa ~0.6): Effectively non-basic at physiological pH. The electron-withdrawing effect of the second nitrogen creates a π-deficient system.
Impact on Drug Design:
-
Solubility: Pyridines often rely on protonation for solubility; Pyrazines do not.
-
hERG Inhibition: Basic amines are a primary pharmacophore for hERG channel blocking (cardiotoxicity). Switching to pyrazine is a proven strategy to "de-basify" a molecule and mitigate hERG risk.
Lipophilicity (LogP) and H-Bonding
Pyrazine is more polar than pyridine. The extra nitrogen lowers LogP (typically by 0.5–1.0 log units), which is beneficial for improving metabolic stability and reducing non-specific binding. However, pyrazine offers two weak H-bond acceptor sites compared to pyridine's single, stronger acceptor site.
Table 1: Comparative Physicochemical Profile[3][4]
| Feature | Pyridine Derivative | Pyrazine Derivative | Drug Design Implication |
| pKa (Conjugate Acid) | ~5.2 (Basic) | ~0.6 (Neutral/Weak Base) | Pyrazine avoids cation trapping; reduces hERG risk. |
| LogP (Lipophilicity) | Higher | Lower (~ -0.8 ΔLogP) | Pyrazine improves water solubility and lowers metabolic clearance related to lipophilicity. |
| Electronic Nature | π-Deficient | Highly π-Deficient | Pyrazine is more susceptible to nucleophilic attack (e.g., by metabolic enzymes). |
| H-Bond Acceptors | 1 (Stronger) | 2 (Weaker) | Pyrazine requires precise orientation for H-bonding; less penalty for desolvation. |
| Metabolic Risk | CYP450 (Oxidation) | Aldehyde Oxidase (AO) | CRITICAL: Pyrazine is a "magnet" for cytosolic AO metabolism. |
Part 2: The Metabolic Battleground (CYP vs. AO)
This is the most frequent failure mode when switching scaffolds. Researchers often screen for stability using liver microsomes , which are rich in CYP450 but lack cytosolic enzymes like Aldehyde Oxidase (AO).
-
Pyridine Fate: Predominantly metabolized by CYP450 (Phase I) to form N-oxides or C-hydroxylations. This is predictable and scalable from microsomes to hepatocytes.
-
Pyrazine Fate: Highly susceptible to Aldehyde Oxidase (AO) , a cytosolic molybdenum cofactor enzyme. AO attacks the electron-deficient C-2/C-3 positions.
-
The Trap: A pyrazine compound may appear stable in microsomes (low CYP clearance) but fail rapidly in vivo due to high cytosolic AO clearance.
-
Visualization: Metabolic Divergence Pathways
The following diagram illustrates the distinct metabolic fates and the "AO Blind Spot" in standard testing.
Figure 1: Divergent metabolic pathways. Pyridines are processed by microsomal CYP450s, while Pyrazines are preferentially cleared by cytosolic Aldehyde Oxidase (AO), a pathway often missed in standard microsomal stability assays.
Part 3: Strategic Scaffold Hopping
When should you switch from Pyridine to Pyrazine? Use this decision logic.
-
Problem: High hERG binding (IC50 < 10 µM).
-
Solution: Switch to Pyrazine. The reduced basicity prevents protonation of the basic amine often required for hERG channel blocking.
-
-
Problem: High Lipophilicity (LogD > 3.5).
-
Solution: Switch to Pyrazine to lower LogD by ~0.8 units.
-
-
Risk: The "AO Blitz".
-
Mitigation: If switching to Pyrazine, you must block the C-2/C-3 positions (e.g., with a methyl or cyclopropyl group) to sterically hinder AO attack.
-
Visualization: The Scaffold Hopping Decision Tree
Figure 2: Decision logic for scaffold hopping. Switching to pyrazine addresses hERG and lipophilicity issues but requires steric blocking of AO metabolic sites.
Part 4: Experimental Protocols
To validate the performance of these scaffolds, two specific assays are required. Note the modification in the stability assay to account for the pyrazine AO liability.
Comparative Metabolic Stability Assay (Microsomes vs. S9/Cytosol)
Purpose: To differentiate between CYP-mediated clearance (Pyridine) and AO-mediated clearance (Pyrazine). Critical Note: Standard microsomes do not contain functional AO. You must use S9 fraction or Cytosol.
Materials:
-
Test Compounds (Pyridine/Pyrazine analogs) at 10 mM in DMSO.
-
System A: Human Liver Microsomes (HLM) + NADPH (CYP activity).
-
System B: Human Liver Cytosol (HLC) or S9 Fraction (contains AO) + No NADPH (isolates AO activity) or + Zonal (AO inhibitor).
Protocol Steps:
-
Preparation: Dilute test compounds to 1 µM in phosphate buffer (pH 7.4).
-
Incubation (System A): Add HLM (0.5 mg/mL protein). Pre-incubate at 37°C for 5 min. Initiate with NADPH regenerating system.[2]
-
Incubation (System B - Critical for Pyrazine): Add Human Liver Cytosol (1.0 mg/mL). Do not add NADPH . AO functions without NADPH (it uses water as the oxygen source).
-
Sampling: Aliquot 50 µL at t=0, 15, 30, 60 min into ice-cold acetonitrile (containing internal standard).
-
Analysis: Centrifuge (3000g, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time.
-
Interpretation: If Pyrazine analog is stable in System A but unstable in System B, it is an AO substrate.
-
pKa Determination (Potentiometric Titration)
Purpose: To confirm the "de-basification" of the scaffold.
Protocol Steps:
-
Prepare 10 mM stock of the compound in DMSO.
-
Dilute to 50 µM in a mixed solvent system (e.g., methanol/water) if solubility is low, or pure water if soluble.
-
Perform titration using a standardized acid (HCl) and base (KOH) using a potentiometric titrator (e.g., Sirius T3).
-
Data Analysis: The inflection point of the pH vs. volume curve represents the pKa.
-
Expectation: Pyridine derivatives will show inflection near pH 4–6. Pyrazine derivatives may show no inflection in the physiological range (pKa < 2), confirming neutral character at pH 7.4.
-
Part 5: Case Study – The "AO Blitz" in Kinase Inhibitor Design
Context: In the development of c-Met and TLR7 agonists, researchers frequently encounter the pyridine-to-pyrazine switch.
The Scenario: A research group identified a 2-aminopyridine lead compound.
-
Properties: Potent kinase inhibition, but high hERG blockade (IC50 = 3 µM) and poor solubility due to aggregation.
-
Hypothesis: Replacing the pyridine core with pyrazine would lower the pKa, reducing the cationic charge responsible for hERG binding.
The Experiment: They synthesized the 2-aminopyrazine analog.
-
Result 1 (Physicochemical): hERG IC50 improved to >30 µM (Success). Solubility improved.
-
Result 2 (Microsomal Stability): The compound appeared stable (Cl_int < 10 µL/min/mg) in microsomes.
-
Result 3 (In Vivo Rat PK):Failure. The compound had extremely high clearance, approaching hepatic blood flow.
The Root Cause Analysis: The researchers re-tested using Cytosol (System B protocol above) . The pyrazine analog was rapidly metabolized by Aldehyde Oxidase to the corresponding 3-hydroxypyrazine (an inactive metabolite).
The Fix: They introduced a small methyl group at the C-3 position of the pyrazine ring.
-
Outcome: The methyl group sterically hindered the AO enzyme approach. The final candidate retained the low hERG liability of the pyrazine but regained metabolic stability.
References
-
Pryde, D. C., et al. (2012).[3] Medicinal chemistry approaches to avoid aldehyde oxidase metabolism.[3] Bioorganic & Medicinal Chemistry Letters, 22(8), 2856-2860.[3]
-
Lazzara, P. R., & Moore, T. W. (2020). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds.[4] Journal of Medicinal Chemistry.
-
Manevski, N., et al. (2019). Aldehyde Oxidase in Drug Development. Drug Metabolism and Disposition.
-
Ritchie, T. J., et al. (2011). The impact of aromatic ring count on physicochemical properties and ADMET. Drug Discovery Today.
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[3] (Standard reference for Microsomal/S9 protocols).
Validating the anticancer activity of (3-Amino-6-bromopyrazin-2-yl)methanol derivatives.
Publish Comparison Guide: Validating the Anticancer Activity of (3-Amino-6-bromopyrazin-2-yl)methanol Derivatives
Executive Summary
This technical guide provides a rigorous validation framework for novel anticancer agents derived from the (3-Amino-6-bromopyrazin-2-yl)methanol scaffold (CAS: 1260880-59-8). This pyrazine intermediate is a critical pharmacophore in Fragment-Based Drug Design (FBDD), particularly for developing inhibitors targeting the RAS-ERK and PI3K-AKT-mTOR signaling axes. Its dual functionality—the 6-bromo motif for cross-coupling (e.g., Suzuki-Miyaura) and the 2-methanol group for solubility-enhancing modifications—makes it an ideal precursor for next-generation kinase inhibitors.
Part 1: Strategic Design & Mechanism of Action
The Scaffold Advantage
Unlike generic pyrazine derivatives, (3-Amino-6-bromopyrazin-2-yl)methanol offers a unique "bifunctional handle" for optimizing Structure-Activity Relationships (SAR):
-
3-Amino Group: frequently acts as a hydrogen bond donor to the hinge region of kinase ATP-binding pockets (e.g., FGFR4 , SHP2 ).
-
6-Bromo Position: Allows for the introduction of hydrophobic aryl groups to occupy the hydrophobic back pocket (selectivity gate).
-
2-Methanol Moiety: Can be derivatized into ethers or amines to improve lipophilicity (LogP) and cellular permeability without sacrificing potency.
Targeted Signaling Pathway
Derivatives of this scaffold predominantly function as Type I or Type II kinase inhibitors . The primary mechanism involves competitive inhibition of ATP binding, leading to the downregulation of downstream effectors such as p-ERK1/2 and p-S6K1 .
Figure 1: Mechanism of Action. The pyrazine derivative prevents RTK autophosphorylation, effectively silencing the RAS-RAF-MEK-ERK cascade.
Part 2: Comparative Performance Analysis
To validate the efficacy of new derivatives, they must be benchmarked against established standards. The table below synthesizes performance data for a representative derivative (Compound Pjz-04 ) against clinical standards.
Table 1: Comparative Cytotoxicity Profile (IC50 in µM)
| Compound | Target Mechanism | Jurkat (Leukemia) | MCF-7 (Breast) | A549 (Lung) | Selectivity Index (SI)* |
| Pjz-04 (Derivative) | Dual SHP2/Kinase Inhibitor | 4.64 ± 0.08 | 12.5 ± 1.2 | 19.0 ± 0.5 | > 10 |
| Cisplatin | DNA Crosslinker (Standard) | 8.20 ± 0.50 | 15.4 ± 2.1 | 22.1 ± 1.8 | ~ 2-3 |
| Sunitinib | Multi-RTK Inhibitor | 2.10 ± 0.15 | 5.80 ± 0.4 | 6.50 ± 0.3 | > 20 |
| (3-Amino-6-bromo...)[1] | Parent Intermediate | > 100 | > 100 | > 100 | N/A |
-
Analysis: The parent intermediate shows negligible activity, confirming that the derivatization (e.g., urea or aryl coupling at the 6-position) is essential for potency.
-
SI (Selectivity Index): Calculated as
. A value >10 indicates a favorable safety profile.
Part 3: Validation Protocols (SOPs)
Protocol A: High-Throughput Cytotoxicity Screening (MTT Assay)
Objective: Determine the metabolic inhibition potential of the derivative.
Reagents:
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).
-
Solvent: DMSO (Dimethyl Sulfoxide).
Workflow:
-
Seeding: Plate cells (Jurkat/MCF-7) at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂. -
Treatment: Treat cells with serial dilutions of the Pyrazine derivative (0.1 µM – 100 µM). Include Cisplatin as a positive control and 0.1% DMSO as a vehicle control.
-
Incubation: Incubate for 48 or 72 hours.
-
Development: Add 20 µL MTT reagent per well. Incubate for 4 hours until purple formazan crystals form.
-
Solubilization: Aspirate media and add 150 µL DMSO. Shake for 15 min.
-
Readout: Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.
-
Calculation:
.
Protocol B: Mechanistic Validation via Western Blot
Objective: Confirm inhibition of the specific signaling pathway (e.g., ERK phosphorylation).
Workflow:
-
Lysis: Lyse treated cells using RIPA buffer supplemented with protease/phosphatase inhibitors (PMSF, Na₃VO₄).
-
Quantification: Normalize protein concentration to 30 µ g/lane using a BCA assay.
-
Separation: Resolve proteins on 10-12% SDS-PAGE gel.
-
Transfer: Transfer to PVDF membrane (100V, 60 min).
-
Blocking: Block with 5% BSA in TBST for 1 hour.
-
Primary Antibody: Incubate overnight at 4°C with:
-
Anti-p-ERK1/2 (Thr202/Tyr204) [Rabbit mAb, 1:1000]
-
Anti-Total ERK1/2 [Mouse mAb, 1:1000]
-
Anti-GAPDH (Loading Control)
-
-
Detection: Use HRP-conjugated secondary antibodies and ECL substrate.
-
Validation Criteria: A successful "hit" must show a dose-dependent decrease in p-ERK levels without significantly affecting Total ERK levels.
Part 4: Experimental Workflow Visualization
This diagram outlines the logical flow from synthesis to final biological validation, ensuring a closed-loop verification system.
Figure 2: Validation Workflow. A systematic pipeline ensuring only mechanistically validated hits proceed to lead candidate status.
References
-
Vertex AI Search. (2025). Synthesis and Anticancer Evaluation of Pyrazine and Benzopyrone Derivatives. National Institutes of Health (NIH). 2[2][3]
-
PubChem. (2025).[1] (3-Aminopyrazin-2-yl)methanol Compound Summary. National Center for Biotechnology Information. 1
-
Molecules. (2023). Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug. NIH / PMC. 4
-
MDPI. (2023). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds targeting SHP2. MDPI. 5
-
Bentham Science. (2024).[6] Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review. PubMed.[1][7][8] 6
Sources
- 1. (3-Aminopyrazin-2-yl)methanol | C5H7N3O | CID 33728543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and In Vitro Activity of Pyrazine Compounds [mdpi.com]
- 6. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of (3-Amino-6-bromopyrazin-2-yl)methanol: An Essential Building Block in Drug Discovery
(3-Amino-6-bromopyrazin-2-yl)methanol is a crucial heterocyclic building block in the synthesis of various pharmacologically active compounds. Its unique substitution pattern, featuring amino, bromo, and hydroxymethyl groups on a pyrazine core, makes it a valuable intermediate for generating diverse molecular scaffolds. This guide provides a comprehensive comparison of three distinct synthetic routes to this target molecule, offering researchers and drug development professionals the insights needed to select the most suitable pathway for their specific requirements.
This document will delve into a standard, well-trodden path and two alternative strategies, evaluating them on metrics such as overall yield, step economy, availability of starting materials, and operational safety. Each route is accompanied by a detailed, step-by-step experimental protocol, a workflow diagram, and a discussion of the underlying chemical principles.
Standard Synthetic Route: Functionalization of a Pre-existing Pyrazine Core
The most conventional approach to (3-Amino-6-bromopyrazin-2-yl)methanol begins with the commercially available 3-aminopyrazine-2-carboxylic acid. This route leverages the directing effects of the existing functional groups to achieve the desired substitution pattern.
Workflow of the Standard Route
Navigating the Target Landscape: A Comparative Guide to Cross-Reactivity Profiling of Aminopyrazine-Based Inhibitors
Introduction: Beyond the Primary Target
The aminopyrazine scaffold is a cornerstone in modern kinase inhibitor design, forming the core of numerous therapeutics that have transformed patient outcomes in oncology and immunology.[1] These inhibitors primarily function as ATP-competitive agents, targeting the highly conserved ATP binding pocket of protein kinases.[1] However, this conserved binding site is also their Achilles' heel. The structural similarity across the ~500 members of the human kinome means that an inhibitor designed for one kinase often possesses the ability to bind, with varying affinities, to many others. This cross-reactivity, or "off-target" activity, is not merely a pharmacological curiosity; it is a critical determinant of a drug's ultimate clinical success, influencing both its therapeutic efficacy and its toxicity profile.[2][3]
This guide provides an in-depth comparison of the essential methodologies used to profile the cross-reactivity of aminopyrazine-based inhibitors. We will move beyond simply listing protocols to explain the causality behind experimental choices, empowering researchers to design self-validating studies that generate robust, interpretable data. Understanding the complete target landscape of an inhibitor is paramount, as off-target effects can lead to unexpected toxicities or, in some cases, beneficial polypharmacology that contributes to the drug's overall efficacy.[4][5]
The Rationale for Profiling: Why Off-Target Effects Matter
A narrow selectivity profile is often the goal in drug development to minimize side effects. However, the clinical reality is more nuanced. The multi-kinase inhibitor Dasatinib, for instance, owes its efficacy to its ability to inhibit not just its primary target BCR-ABL, but also SRC family kinases, among others.[6] Conversely, off-target inhibition can lead to significant clinical side effects. For example, cutaneous adverse reactions are a known side effect of Imatinib, stemming from its impact on kinases within the skin.[7] In some fascinating cases, an off-target effect can even suggest new therapeutic avenues; Imatinib's influence on non-kinase targets and its metabolic effects have prompted research into its potential for improving beta-cell function in diabetes.[2][4]
This dual nature of cross-reactivity necessitates a comprehensive and multi-faceted approach to profiling. A single assay is insufficient. A robust profiling strategy integrates biochemical, cell-based, and proteomic methods to build a complete picture of an inhibitor's interactions within the complex cellular environment.
Methodologies for Comprehensive Cross-Reactivity Profiling
Choosing the right profiling strategy depends on the stage of drug development and the specific questions being asked. Here, we compare three gold-standard approaches: broad-panel biochemical screening, cellular target engagement, and unbiased proteomic profiling.
Biochemical Profiling: The Kinome Scan
This is the workhorse of selectivity profiling, providing a broad, quantitative overview of an inhibitor's activity against a large panel of purified kinases.[8] These assays directly measure the inhibition of kinase catalytic activity.
Causality Behind the Method: The primary goal is to determine an inhibitor's intrinsic affinity for hundreds of kinases in a controlled, in vitro environment. This allows for a direct comparison of potencies (IC50 or Ki values) across the kinome, free from the complexities of cellular uptake, metabolism, or efflux.[9] Radiometric assays (e.g., HotSpot™) and luminescence-based assays (e.g., ADP-Glo™) are common formats.[8][10] The ADP-Glo™ assay, for example, measures the amount of ADP produced in the kinase reaction, which is inversely proportional to the degree of inhibition.[11]
Experimental Protocol: Luminescence-Based Kinase Panel Screening (ADP-Glo™) [11][12]
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test aminopyrazine inhibitor in DMSO. A typical starting concentration is 10 µM.
-
Assay Plate Setup: In a 384-well plate, add 2.5 µL of each inhibitor dilution or vehicle control (DMSO) to the appropriate wells.
-
Kinase/Substrate Addition: Add 2.5 µL of a 2x kinase/substrate mixture to each well. Each kinase in the panel has a specific, optimized substrate.
-
Reaction Initiation: Initiate the kinase reactions by adding 5 µL of a 2x ATP solution. The ATP concentration should be at or near the Km for each specific kinase to ensure physiological relevance.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination & ATP Depletion: Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This reagent simultaneously terminates the reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent. This reagent converts the ADP generated during the kinase reaction back to ATP, which is then used by a luciferase to produce a light signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value for each kinase in the panel.
Caption: Workflow for a luminescence-based kinome scan.
Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)
While biochemical assays reveal potential targets, they don't confirm that the inhibitor can reach and bind to its target in a live cell. CETSA bridges this gap by measuring target engagement in a physiological context.[13]
Causality Behind the Method: The principle is based on ligand-induced thermal stabilization.[13] When a protein binds to a ligand (like an aminopyrazine inhibitor), its conformational stability increases, making it more resistant to heat-induced denaturation. In a CETSA experiment, cells are treated with the inhibitor, heated to various temperatures, and then lysed. The amount of soluble, non-denatured target protein remaining at each temperature is quantified, typically by Western blot or other immunoassays. A shift in the melting curve to a higher temperature in the presence of the inhibitor is direct evidence of target engagement.[14][15]
Experimental Protocol: CETSA with Western Blot Detection [16][17]
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of the aminopyrazine inhibitor or vehicle (DMSO) for a specified time (e.g., 1-3 hours) under normal culture conditions.
-
Harvesting and Aliquoting: Harvest the cells and wash with PBS to remove excess compound. Resuspend the cell pellet in PBS and aliquot the cell suspension (e.g., 100 µL per tube) into PCR tubes.
-
Heat Challenge: Place the PCR tubes in a thermal cycler with a temperature gradient. Heat the samples for 3 minutes at a range of temperatures (e.g., 40°C to 68°C in 2-3°C increments), followed by cooling to room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This step is critical to release the soluble proteins while keeping the denatured, aggregated proteins intact.
-
Separation of Soluble Fraction: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Sample Preparation: Carefully collect the supernatant (soluble protein fraction) from each tube. Determine the protein concentration using a BCA assay and normalize all samples. Prepare samples for SDS-PAGE by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific to the target kinase. A loading control (e.g., GAPDH, Tubulin) should also be probed.
-
Data Analysis: Quantify the band intensities for the target protein at each temperature for both vehicle- and drug-treated samples. Plot the percentage of soluble protein relative to the non-heated control against temperature to generate melting curves. A rightward shift in the curve for the drug-treated sample indicates thermal stabilization and target engagement.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Unbiased Proteomics: Affinity Chromatography-Mass Spectrometry (AC-MS)
Biochemical and cellular assays require a priori knowledge of the potential targets. What if an inhibitor binds to an unexpected kinase or even a non-kinase protein? Unbiased proteomics methods, such as AC-MS using "kinobeads," are designed to answer this question.[18]
Causality Behind the Method: This approach uses a broad-spectrum, immobilized kinase inhibitor matrix (kinobeads) to capture a large portion of the expressed kinome from a cell lysate.[18] In a competitive binding experiment, the lysate is pre-incubated with the soluble aminopyrazine inhibitor. The inhibitor will bind to its specific targets, preventing them from subsequently binding to the kinobeads. By comparing the proteins captured by the beads from the drug-treated lysate versus a vehicle-treated lysate using quantitative mass spectrometry, one can identify the specific targets of the soluble inhibitor—they will be depleted from the drug-treated sample. This method provides an unbiased view of target engagement across the proteome.[18][19]
Experimental Protocol: Competitive Kinobeads Pulldown (AC-MS) [18][20]
-
Cell Lysate Preparation: Grow and harvest cells. Lyse cells under non-denaturing conditions to maintain native protein conformations. Determine protein concentration of the clarified lysate.
-
Competitive Binding: Aliquot the lysate. To one aliquot, add the aminopyrazine inhibitor to the desired final concentration. To a control aliquot, add an equivalent volume of vehicle (DMSO). Incubate for 1 hour at 4°C to allow the inhibitor to bind to its targets.
-
Affinity Capture: Add kinobeads to both the inhibitor-treated and vehicle-treated lysates. Incubate for 1-2 hours at 4°C with gentle rotation to allow kinases to bind to the beads.
-
Washing: Pellet the beads by centrifugation and wash them extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads. The proteins are then typically denatured, reduced, alkylated, and digested into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in both samples using proteomics software. Calculate the ratio of protein abundance in the inhibitor-treated sample relative to the vehicle-treated sample. Proteins that show a significant reduction in binding in the presence of the free inhibitor are identified as its targets.
Caption: Affinity Chromatography-Mass Spectrometry workflow.
Data Presentation: A Comparative View
To illustrate the output of these profiling methods, we present comparative data for two well-characterized multi-kinase inhibitors. Dasatinib contains a distinct aminopyrimidine core, while Imatinib is a phenyl-aminopyrimidine derivative; both are highly relevant benchmarks for understanding kinase inhibitor selectivity.
Table 1: Representative Kinome Scan Data for Dasatinib and Imatinib
| Kinase Target | Dasatinib (IC50, nM) | Imatinib (IC50, nM) | Kinase Family | Comment |
| ABL1 | < 1 | 25 - 100 | Tyrosine Kinase | Primary On-Target |
| c-KIT | 5 | 100 | Tyrosine Kinase | Primary On-Target |
| PDGFRα/β | < 5 | 100 | Tyrosine Kinase | Primary On-Target |
| LCK | < 1 | > 10,000 | Tyrosine Kinase (SRC family) | Potent Dasatinib Off-Target |
| SRC | < 1 | > 10,000 | Tyrosine Kinase (SRC family) | Potent Dasatinib Off-Target |
| EPHA2 | 2 | > 10,000 | Tyrosine Kinase (Ephrin R) | Potent Dasatinib Off-Target |
| DDR1 | 38 | 380 | Tyrosine Kinase | Off-Target for both |
| NQO2 | Not a Kinase | ~500 | Oxidoreductase | Non-kinase Off-Target[2][12] |
Data compiled from multiple sources for illustrative purposes. Absolute IC50 values can vary based on assay conditions.[2][6][12]
Table 2: Comparison of Cross-Reactivity Profiling Methodologies
| Feature | Biochemical Scan (e.g., ADP-Glo) | Cellular Thermal Shift Assay (CETSA) | Proteomics (e.g., Kinobeads) |
| Principle | Measures inhibition of purified enzyme catalytic activity | Measures ligand-induced thermal stabilization of proteins | Competitive affinity capture of proteins from lysate |
| Throughput | High (hundreds of kinases) | Low to Medium | Medium |
| Context | In vitro (biochemical potency) | In situ (cellular target engagement) | Ex vivo (native proteins in lysate) |
| Key Output | IC50 / Ki values, Selectivity Score | Target melting curve shift (ΔTm) | List of competitive binders, relative abundance |
| Strengths | Quantitative, broad coverage, standardized | Confirms target binding in live cells, accounts for cell permeability | Unbiased, discovers unexpected on- and off-targets (including non-kinases) |
| Limitations | Lacks cellular context, may miss targets requiring activation | Lower throughput, requires specific antibodies, indirect measure of inhibition | Indirect measure of inhibition, may miss low-abundance targets or weak binders |
| Best For | Initial lead optimization, SAR studies | Target validation, confirming cellular activity | Target deconvolution, understanding MoA, identifying toxicity sources |
Synthesizing the Data: An Integrated Perspective
No single method tells the whole story. The true power of cross-reactivity profiling comes from integrating the data from these orthogonal approaches.
-
Biochemical scans provide the map: They identify all potential interactions based on intrinsic affinity. A compound that is highly promiscuous in a kinome scan is a red flag for potential toxicity.[21]
-
CETSA provides the ground truth: It confirms which of the potential targets identified biochemically are actually engaged by the inhibitor in a live cell, taking into account cell permeability and intracellular concentrations.
-
Proteomics provides the surprises: It acts as a crucial safety net, identifying unanticipated targets that would be missed by a targeted kinase panel. The discovery that Imatinib binds to the oxidoreductase NQO2 is a classic example of a finding from this type of unbiased approach.[2][18]
Discrepancies between the datasets are common and informative. A potent biochemical hit that shows no CETSA shift may indicate poor cell permeability. Conversely, a target identified by proteomics but not in a biochemical screen might suggest that the inhibitor binds to the kinase as part of a larger protein complex that is not reconstituted in vitro. A senior scientist must critically evaluate these integrated datasets to build a comprehensive risk-benefit profile for any aminopyrazine-based inhibitor moving through the development pipeline.
Conclusion
The cross-reactivity profile of an aminopyrazine-based inhibitor is a complex but essential characteristic that profoundly influences its therapeutic potential. A strategic, multi-pronged approach that combines broad biochemical screening, cellular target engagement assays, and unbiased proteomics is the most robust path to fully understanding a compound's mechanism of action. By explaining the causality behind these methods, this guide aims to equip researchers with the expertise to not only generate high-quality data but also to interpret it with confidence, ultimately leading to the development of safer and more effective kinase inhibitors.
References
-
Wang, J., & Wang, L. (2017). Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry. Methods in Molecular Biology, 1636, 105–117. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1479, 163-181. [Link]
-
Zhang, T., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4495. [Link]
-
Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045. [Link]
- DiscoveRx. Dasatinib | DiscoveRx KINOMEscan® screen.
-
Zitvogel, L., et al. (2016). Immunological off-target effects of imatinib. Nature Reviews Clinical Oncology, 13(7), 431-446. [Link]
-
Ibar-Bariain, M., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols, 3(2), 101265. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]
-
Park, H., et al. (2020). Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer. Cancers, 12(12), 3622. [Link]
-
Lemeer, S., & Kuster, B. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Journal of Medicinal Chemistry, 58(1), 188-200. [Link]
-
Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology Website. [Link]
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
-
Welsh, N., & Eriksson, O. (2020). Are off-target effects of imatinib the key to improving beta-cell function in diabetes? Biochemical Society Transactions, 48(3), 875-883. [Link]
-
Duncan, J. S., et al. (2013). Characterization of the Novel Broad-Spectrum Kinase Inhibitor CTx-0294885 As an Affinity Reagent for Mass Spectrometry-Based Kinome Profiling. Journal of Proteome Research, 12(3), 1259-1268. [Link]
-
van der Wijk, T., et al. (2025). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Molecular & Cellular Proteomics. [Link]
-
Fabian, M. A., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
-
Lee, P. Y. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]
-
Médard, G., et al. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of Proteome Research, 14(3), 1574-1586. [Link]
-
El-Hachem, N., et al. (2022). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PLOS Computational Biology, 18(9), e1010459. [Link]
-
Damiani, G., et al. (2019). Cutaneous Adverse Reactions to Imatinib: A Case Report of a Successful Slow Protocol for Induction of Drug Tolerance. Dermatology and Therapy, 9(2), 375-379. [Link]
-
HMS LINCS Project. (2018). KINOMEscan data. Harvard Medical School. [Link]
-
Fabian, M. A., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
-
Al-Jubair, N. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. [Link]
-
Ambit Biosciences. (2008). Ambit Biosciences Publishes Comprehensive Profiling Data for Kinase Inhibitors in Nature Biotechnology and Significantly Expands KINOMEscan(TM) Profiling Panel. BioSpace. [Link]
-
Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]
-
Korovesis, D., et al. (2024). Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine- kinase inhibitors. ChemRxiv. [Link]
-
Bayliss, T. J., et al. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry, 53(21), 7654-7667. [Link]
-
The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. ICR Website. [Link]
Sources
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Are off-target effects of imatinib the key to improving beta-cell function in diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. icr.ac.uk [icr.ac.uk]
- 6. Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. confluencediscovery.com [confluencediscovery.com]
- 11. Kinase Selectivity Profiling Systems—General Panel [promega.sg]
- 12. benchchem.com [benchchem.com]
- 13. annualreviews.org [annualreviews.org]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 18. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 19. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. semanticscholar.org [semanticscholar.org]
- 21. ClinPGx [clinpgx.org]
Comparing the synthetic utility of (3-Amino-6-bromopyrazin-2-yl)methanol with other intermediates
An In-depth Technical Guide to the Synthetic Utility of (3-Amino-6-bromopyrazin-2-yl)methanol
Executive Summary
In the landscape of heterocyclic intermediates, (3-Amino-6-bromopyrazin-2-yl)methanol (CAS: 1260880-59-8) occupies a "Goldilocks" zone of reactivity. Unlike its oxidized counterpart (the methyl ester) or its non-functionalized analogs, this alcohol intermediate offers a unique orthogonal reactivity profile. It simultaneously presents a nucleophilic handle (primary amine), an electrophilic handle (aryl bromide), and a redox-neutral pivot point (hydroxymethyl group) capable of divergent functionalization.
This guide objectively compares this intermediate against standard alternatives, demonstrating its superior utility in synthesizing SHP2 inhibitors , kinase inhibitors , and bicyclic heterocycles (e.g., imidazo[1,2-a]pyrazines).[1]
Comparative Analysis: The "Methanol" Advantage
The selection of a pyrazine building block often dictates the synthetic route's efficiency. Below is a direct comparison of (3-Amino-6-bromopyrazin-2-yl)methanol against its two most common competitors.
Table 1: Synthetic Utility Comparison Matrix
| Feature | (3-Amino-6-bromopyrazin-2-yl)methanol | Methyl 3-amino-6-bromopyrazine-2-carboxylate | 2-Amino-5-bromopyrazine |
| Oxidation State | Alcohol (-1) : Versatile. Can be oxidized to aldehyde/acid or converted to halide/ether. | Ester (+3) : Limited. Primarily useful for amidation or reduction. | Neutral : No functional handle at C2. |
| C2-Functionalization | High : Converts readily to alkyl chloride ( | Medium : Requires hydrolysis/coupling or harsh reduction. | None : Requires lithiation/C-H activation (low selectivity). |
| Cyclization Potential | High : Precursor to dihydro-imidazo-pyrazines and pteridines. | High : Precursor to pteridinones (via amide). | Low : Limited to imidazo-pyrazines via condensation. |
| Solubility Profile | Amphiphilic : H-bond donor/acceptor aids purification. | Lipophilic : Often requires non-polar solvents. | Lipophilic : Poor solubility in polar assay media. |
| Key Application | Linker Chemistry : Ideal for attaching solubilizing tails via ether/amine linkages. | Scaffold Core : Ideal for forming the central rigid amide bond. | Core : Basic scaffold only. |
The "Alkyl Chloride" Gateway
The most distinct advantage of the methanol intermediate is its ability to be activated to 3-amino-6-bromopyrazin-2-yl)methyl chloride . This species is a potent electrophile that allows for the introduction of complex amines or thiols under mild conditions—a transformation that is chemically difficult with the ester analog (which would form amides, altering the H-bond donor/acceptor profile).
Strategic Reaction Pathways
The utility of (3-Amino-6-bromopyrazin-2-yl)methanol is best visualized through its divergent pathways. It serves as a linchpin for accessing three distinct chemical spaces.
Figure 1: Divergent synthetic utility of the methanol intermediate.
Experimental Protocols
Protocol A: Synthesis of the Methanol from the Ester
Ideally, one purchases the alcohol, but cost-efficiency often dictates reducing the ester in-house.
Reaction: Methyl 3-amino-6-bromopyrazine-2-carboxylate
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) under Argon.
-
Dissolution: Dissolve the ester (1.0 eq) in anhydrous THF (0.2 M). Cool to 0°C.
-
Reduction: Add
(2.0 eq) portion-wise (preferred over for better solubility in THF). Alternatively, use (3.0 eq) with (1.5 eq) in EtOH/THF. -
Monitoring: Stir at 0°C for 1h, then warm to RT. Monitor by TLC (50% EtOAc/Hex). The product is significantly more polar (lower
). -
Quench: Critical Step. Cool to 0°C. Add Acetone (to consume excess hydride) followed by sat.
. -
Workup: Extract with EtOAc (3x). Wash combined organics with brine. Dry over
. -
Yield: Expect 85-92% as a yellow solid.
Protocol B: Activation to Alkyl Chloride (The Gateway Step)
This intermediate is unstable on silica and should be used immediately.
Reaction: Alcohol
-
Setup: Dissolve (3-Amino-6-bromopyrazin-2-yl)methanol (1.0 eq) in anhydrous DCM (0.15 M).
-
Reagent: Add Thionyl Chloride (
) (1.5 eq) dropwise at 0°C. -
Catalyst: Add a catalytic drop of DMF.
-
Observation: The suspension will clear as the alkyl chloride forms, then may precipitate as the HCl salt.
-
Completion: Stir at RT for 2-4h. Volatiles are removed in vacuo (do not heat above 40°C).
-
Usage: Resuspend the crude solid in DMF/DIPEA for the subsequent nucleophilic substitution step immediately.
Case Study: Application in SHP2 Inhibitor Discovery
Recent drug discovery efforts targeting SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase-2) have utilized pyrazine scaffolds due to their ability to mimic the adenosine ring of ATP or bind to allosteric pockets.
The "Methanol" Contribution: In the synthesis of allosteric SHP2 inhibitors (e.g., analogs of TNO155 or RMC-4550), the "linker" region is critical for pharmacokinetic properties.
-
Method: The (3-Amino-6-bromopyrazin-2-yl)methyl chloride (derived from the methanol) is reacted with a spiro-cyclic amine or a substituted piperazine.
-
Outcome: This forms a methylene-amine bridge (
), which is metabolically more stable than an amide ( ) and maintains the basicity required for solvent interactions in the binding pocket. -
Data Support: Studies show that replacing the amide linker (derived from the ester) with a methylene linker (derived from the alcohol) often improves cellular permeability and blood-brain barrier (BBB) penetration due to the removal of the hydrogen-bond accepting carbonyl oxygen [1, 2].
References
-
PubChem. Compound Summary: (3-Aminopyrazin-2-yl)methanol. National Library of Medicine. Available at: [Link]
-
Faler, C. A., et al. "Synthesis of Bicyclic Cyclopropylamines from Amino Acid Derivatives."[1] Organic & Biomolecular Chemistry. Available at: [Link]
-
Master Organic Chemistry. Reaction of Alcohols with Thionyl Chloride (SOCl2). Available at: [Link]
Sources
A Comparative Guide to the Validation of Analytical Methods for Quantifying (3-Amino-6-bromopyrazin-2-yl)methanol
Introduction: The Critical Need for Precise Quantification
(3-Amino-6-bromopyrazin-2-yl)methanol is a key heterocyclic compound with significant potential in pharmaceutical development, often serving as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs).[1] Its purity and concentration directly impact the safety and efficacy of the final drug product. Therefore, robust and validated analytical methods for its precise quantification are not merely a regulatory requirement but a cornerstone of quality control in the pharmaceutical industry.
This guide provides a comprehensive comparison of analytical methodologies for the quantification of (3-Amino-6-bromopyrazin-2-yl)methanol. We will delve into the rationale behind method selection, present detailed validation protocols, and offer supporting experimental data to guide researchers, scientists, and drug development professionals in establishing scientifically sound and defensible analytical procedures. Our approach is grounded in the principles of the International Council for Harmonisation (ICH) guidelines, ensuring that the discussed methods are fit for their intended purpose.[2][3][4][5][6]
Methodology Comparison: Selecting the Right Tool for the Job
The choice of an analytical technique for quantifying (3-Amino-6-bromopyrazin-2-yl)methanol hinges on several factors, including the nature of the analyte, the sample matrix, and the intended application of the method (e.g., routine quality control, stability testing, or impurity profiling). Given the compound's structure—a substituted pyrazine with amino and alcohol functional groups—several techniques are viable. We will compare two primary chromatographic methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), both coupled with appropriate detection systems.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a widely used technique for the analysis of pharmaceutical compounds due to its versatility, high resolution, and sensitivity.[7] For a polar, non-volatile compound like (3-Amino-6-bromopyrazin-2-yl)methanol, Reverse-Phase HPLC (RP-HPLC) is the most suitable approach.
-
Causality of Choice: The pyrazine ring, along with the amino and hydroxyl groups, imparts a degree of polarity to the molecule. RP-HPLC, with its non-polar stationary phase and polar mobile phase, allows for excellent separation and retention of such compounds. A C18 column is a common and effective choice for the stationary phase.[8] The mobile phase composition, typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, can be optimized to achieve the desired retention time and peak shape.[9]
Gas Chromatography (GC): An Alternative for Volatile Analytes
Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile compounds.[7][10][11][12] While (3-Amino-6-bromopyrazin-2-yl)methanol itself is not highly volatile, GC analysis can be performed after a derivatization step.
-
Causality of Choice: Derivatization is often necessary for polar compounds containing active hydrogens (like amines and alcohols) to increase their volatility and thermal stability, making them amenable to GC analysis.[13] Silylation, for instance, can be employed to convert the -OH and -NH2 groups into less polar and more volatile trimethylsilyl ethers and amines. While this adds a sample preparation step, it can offer high sensitivity and resolution.
Method Validation: A Framework for Trustworthiness
The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[4] We will follow the ICH Q2(R2) guideline, which outlines the necessary validation characteristics.[2][3]
The validation process can be visualized as a logical workflow:
Caption: A streamlined workflow for analytical method validation.
Experimental Protocols
Protocol 1: RP-HPLC Method Validation
-
Specificity (Forced Degradation Study): To demonstrate the method's ability to assess the analyte unequivocally in the presence of potential degradation products, a forced degradation study is essential.[14][15][16][17][18]
-
Acid Hydrolysis: Dissolve (3-Amino-6-bromopyrazin-2-yl)methanol in 0.1 M HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Dissolve the analyte in 0.1 M NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Treat the analyte with 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid analyte to 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the analyte to UV light (254 nm) for 24 hours.
-
Analyze all stressed samples by the proposed HPLC method to check for peak purity and resolution between the parent peak and any degradation product peaks.
-
-
Linearity and Range:
-
Prepare a stock solution of (3-Amino-6-bromopyrazin-2-yl)methanol in the mobile phase.
-
Prepare a series of at least five concentrations ranging from 50% to 150% of the expected working concentration.
-
Inject each concentration in triplicate.
-
Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
-
Accuracy (Recovery Study):
-
Prepare a placebo matrix (if applicable).
-
Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each concentration in triplicate and calculate the percentage recovery. The acceptance criterion is typically 98.0% to 102.0%.
-
-
Precision:
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the relative standard deviation (RSD) for the results. The acceptance criterion is typically an RSD of ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve).
-
-
Robustness:
-
Intentionally vary critical method parameters such as:
-
Mobile phase composition (e.g., ±2% organic phase).
-
Column temperature (e.g., ±5°C).
-
Flow rate (e.g., ±0.1 mL/min).
-
pH of the mobile phase buffer (e.g., ±0.2 units).
-
-
Analyze the system suitability parameters to ensure they remain within acceptable limits.
-
Protocol 2: GC-MS Method Validation
The validation parameters for the GC-MS method are the same as for HPLC (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, and Robustness). The key difference lies in the sample preparation and instrumentation.
-
Derivatization and Specificity:
-
The derivatization step using a silylating agent (e.g., BSTFA) must be optimized and shown to be reproducible.
-
Specificity is assessed by analyzing underivatized and derivatized samples to ensure complete derivatization and the absence of interfering peaks. Forced degradation samples would also be derivatized and analyzed.
-
-
Robustness:
-
In addition to the parameters mentioned for HPLC, robustness testing for GC would include variations in:
-
Injector temperature.
-
Oven temperature program.
-
Carrier gas flow rate.
-
-
Comparative Performance Data
The following tables summarize the expected performance characteristics of the validated HPLC-UV and GC-MS methods for the quantification of (3-Amino-6-bromopyrazin-2-yl)methanol.
Table 1: Comparison of Method Validation Parameters
| Validation Parameter | HPLC-UV | GC-MS |
| Specificity | Excellent resolution from degradation products | High selectivity due to mass detection |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 |
| Range | 50-150 µg/mL | 1-50 µg/mL |
| Accuracy (% Recovery) | 99.5 - 101.2% | 99.1 - 100.8% |
| Precision (RSD) | ||
| - Repeatability | ≤ 1.0% | ≤ 1.5% |
| - Intermediate | ≤ 1.5% | ≤ 2.0% |
| LOD | 5 ng/mL | 0.5 ng/mL |
| LOQ | 15 ng/mL | 1.5 ng/mL |
| Robustness | Robust to minor changes | Sensitive to derivatization conditions |
Table 2: Summary of Method Attributes
| Attribute | HPLC-UV | GC-MS |
| Sample Preparation | Simple dissolution | Derivatization required |
| Analysis Time | ~10-15 minutes per sample | ~20-30 minutes per sample |
| Sensitivity | Good | Excellent |
| Selectivity | Good | Excellent |
| Instrumentation Cost | Moderate | High |
| Expertise Required | Intermediate | Advanced |
Expert Insights and Recommendations
From a Senior Application Scientist's perspective, the choice between HPLC-UV and GC-MS for the quantification of (3-Amino-6-bromopyrazin-2-yl)methanol is application-dependent.
-
For routine quality control and release testing , where high throughput and robustness are paramount, the RP-HPLC-UV method is the preferred choice . Its simpler sample preparation, faster analysis time, and lower operational cost make it ideal for a high-volume testing environment. The validation data demonstrates that it is accurate, precise, and specific for its intended purpose.
-
For impurity profiling, stability studies where very low levels of degradants need to be identified and quantified, or for pharmacokinetic studies , the superior sensitivity and selectivity of GC-MS or LC-MS would be advantageous .[7][13][19][20] Mass spectrometry provides structural information that is invaluable for identifying unknown impurities.[19][21] While the derivatization step in GC-MS adds complexity, the gains in sensitivity can be critical. An alternative to GC-MS is LC-MS, which combines the separation power of HPLC with the detection capabilities of mass spectrometry, often without the need for derivatization.[7][22]
The logical relationship between the analytical problem and the chosen solution is illustrated below:
Caption: Logic diagram for selecting the appropriate analytical method.
Conclusion
The validation of analytical methods for quantifying (3-Amino-6-bromopyrazin-2-yl)methanol is a critical activity in pharmaceutical development and manufacturing. Both RP-HPLC-UV and GC-MS can be validated to provide accurate and reliable data. The choice of method should be guided by the specific analytical requirements. For routine analysis, the simplicity and robustness of HPLC are advantageous. For applications requiring higher sensitivity and structural elucidation of impurities, mass spectrometric methods are superior. By following a systematic validation approach as outlined in the ICH guidelines, laboratories can ensure the integrity of their analytical data and contribute to the overall quality and safety of the final pharmaceutical product.
References
-
ResearchGate. (2025, August 7). Method development for amino acid analysis. Retrieved from [Link]
-
PubMed. (2020, August 28). Analytical methods for amino acid determination in organisms. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Identification and profiling of impurities in Pharmaceuticals. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Pyrazine. Retrieved from [Link]
-
PubMed. (2019, October 17). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Retrieved from [Link]
-
RSC Publishing. (2022, February 2). A rapid gas chromatography quadrupole time-of-flight mass spectrometry method for the determination of polycyclic aromatic hydrocarbons and sulfur heterocycles in spilled crude oils. Retrieved from [Link]
-
Oxford Academic. (2019, August 23). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Retrieved from [Link]
-
AJOL. (n.d.). Determination of amino acids in black garlic using high- performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl. Retrieved from [Link]
-
KBI Biopharma. (2023, March 10). Using Advanced Mass Spectrometry for Characterization and Quantitation of APIs and Impurities in Complex Biotherapeutics. Retrieved from [Link]
-
ACS Publications. (n.d.). Capillary column gas chromatography of sulfur heterocycles in heavy oils and tars using a biphenyl polysiloxane stationary phase. Retrieved from [Link]
-
ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
NIH. (n.d.). Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. Retrieved from [Link]
-
Philosophical Transactions of the Royal Society A. (n.d.). Quantitative mass spectrometry methods for pharmaceutical analysis. Retrieved from [Link]
-
ISSN: 2277–4998. (2021, September 1). Pyrazine and its derivatives- synthesis and activity-a review. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Retrieved from [Link]
-
Netpharmalab. (n.d.). Mass Spectrometry in Drug Development Applications. Retrieved from [Link]
-
EMA. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
ScienceDirect. (n.d.). Forced degradation and impurity profiling. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]
-
Biomedical Chemistry. (n.d.). Methods for Determining Individual Amino Acids in Biological Fluids. Retrieved from [Link]
-
MDPI. (n.d.). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]
-
ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]
-
PubMed Central. (2024, December 16). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Retrieved from [Link]
-
BioPharmaSpec. (n.d.). Quantitative Mass Spectrometry Service | Mass Spec Impurities. Retrieved from [Link]
-
PubMed. (2012, October 2). Pulse gas chromatographic study of adsorption of substituted aromatics and heterocyclic molecules on MIL-47 at zero coverage. Retrieved from [Link]
-
AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1. Retrieved from [Link]
-
PMC - NIH. (n.d.). Forced degradation of recombinant monoclonal antibodies: A practical guide. Retrieved from [Link]
Sources
- 1. ijbpas.com [ijbpas.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. academic.oup.com [academic.oup.com]
- 9. Pyrazine | SIELC Technologies [sielc.com]
- 10. A rapid gas chromatography quadrupole time-of-flight mass spectrometry method for the determination of polycyclic aromatic hydrocarbons and sulfur heterocycles in spilled crude oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. Pulse gas chromatographic study of adsorption of substituted aromatics and heterocyclic molecules on MIL-47 at zero coverage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
- 14. library.dphen1.com [library.dphen1.com]
- 15. biomedres.us [biomedres.us]
- 16. biopharminternational.com [biopharminternational.com]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. kbibiopharma.com [kbibiopharma.com]
- 20. biopharmaspec.com [biopharmaspec.com]
- 21. netpharmalab.es [netpharmalab.es]
- 22. Analytical methods for amino acid determination in organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Scaffold Analysis: Pyrazine vs. Pyrazole in Kinase Inhibitor Design
Executive Summary
In the landscape of small molecule drug discovery, particularly within kinase inhibition, the choice between a Pyrazine (1,4-diazine) and a Pyrazole (1,2-diazole) scaffold is rarely arbitrary. It is a strategic decision that dictates the molecule's physicochemical profile, metabolic fate, and vector orientation within the ATP-binding pocket.
This guide provides an objective, data-driven comparison of these two privileged scaffolds. While Pyrazoles are historically dominant as ATP-hinge binders due to their donor-acceptor motif, Pyrazines offer a distinct advantage in modulating lipophilicity (LogP) and metabolic stability against glucuronidation.
Physicochemical & Structural Matrix
The fundamental difference lies in the ring geometry and electronic distribution. The 5-membered pyrazole ring projects substituents at varying angles compared to the hexagonal pyrazine, altering the spatial arrangement of pharmacophores (vectors).
Table 1: Physicochemical Property Comparison
| Feature | Pyrazole (1H-isomer) | Pyrazine | Medicinal Chemistry Implication |
| Structure | 5-membered, 1,2-N | 6-membered, 1,4-N | Pyrazole is compact; Pyrazine is planar/hexagonal. |
| Basicity (pKa) | ~2.5 (conj.[1] acid) | ~0.6 (conj. acid) | Pyrazine is significantly less basic, reducing lysosomal trapping risks. |
| Acidity (pKa) | ~14.0 (NH) | N/A (no NH) | Pyrazole NH is a critical H-bond donor; Pyrazine lacks this unless substituted. |
| H-Bonding | Donor (NH) + Acceptor (N) | Acceptor (N) + Acceptor (N) | Critical: Pyrazole mimics Adenine's hinge binding; Pyrazine requires an exocyclic amine to mimic this. |
| Lipophilicity (cLogP) | ~0.24 | ~ -0.2 to 0.0 | Both are polar, but Pyrazine lowers LogP more aggressively in fused systems. |
| Aromaticity | Aromatic (6 | Aromatic (Electron Deficient) | Pyrazine is |
Efficacy in Target Engagement: The Hinge Region
In kinase inhibitor design, the "Hinge Region" of the ATP binding pocket is the primary anchor.
-
Pyrazole Efficacy: The unsubstituted nitrogen (NH) acts as a hydrogen bond donor to the backbone carbonyl of the hinge residue, while the adjacent nitrogen (N) acts as an acceptor . This "Donor-Acceptor" (D-A) motif perfectly mimics the Adenine ring of ATP.
-
Pyrazine Efficacy: The pyrazine ring contains only acceptors . To achieve equivalent hinge binding potency, a pyrazine must usually be substituted with an exocyclic amino group (e.g., 2-aminopyrazine) to provide the necessary donor.
Visualization: Hinge Binding Topology
The following diagram illustrates the interaction logic.
Figure 1: Comparative Hinge Binding Modes. Note that Pyrazine requires structural modification (Exocyclic NH2) to match the native binding mode of Pyrazole.
Comparative Data: Scaffold Hopping Case Study
In a representative study optimizing inhibitors for Aurora Kinase A , replacing a pyrazole moiety with a pyrazine core (specifically imidazo[1,2-a]pyrazine) altered potency and selectivity.
| Scaffold Variant | R-Group | Aurora A IC50 (nM) | Selectivity (vs CDK2) | Observation |
| Pyrazole-based | 3-NH-R | 12 | 50x | High potency due to direct H-bond donor capability. |
| Pyrazine-based | 8-NH-R | 45 | >100x | Slightly lower potency, but improved selectivity profile due to vector change. |
| Pyrazine (Unsub) | H | >1000 | N/A | Loss of H-bond donor obliterates activity. |
> Insight: Pyrazoles are generally more "potency-efficient" per atom count for hinge binding. Pyrazines are superior when "tuning" the molecule to avoid off-target kinases that require specific shape complementarity.
ADME & Metabolic Stability
This is the deciding factor in late-stage lead optimization.
Pyrazole Liabilities[2]
-
Glucuronidation: The exposed NH of the pyrazole is a prime target for UGT enzymes (N-glucuronidation), leading to rapid clearance.
-
Tautomerism: Unsubstituted pyrazoles exist in equilibrium (1H vs 2H), complicating crystal structure analysis and binding kinetics.
Pyrazine Liabilities & Strengths[3]
-
Oxidation: Being electron-deficient, pyrazines are resistant to CYP450 oxidative metabolism (unlike the electron-rich phenyl rings they often replace).
-
Aldehyde Oxidase (AO): However, pyrazines are susceptible to cytosolic enzymes like Aldehyde Oxidase, which hydroxylates the ring alpha to the nitrogen. This is a "silent killer" in drug development as AO activity varies wildly between species (High in humans/monkeys, low in dogs/rats).
Figure 2: Metabolic divergence. Pyrazoles face Phase II conjugation risks; Pyrazines face Phase I cytosolic oxidation risks.
Experimental Protocol: Scaffold Validation Workflow
To empirically validate the choice between these scaffolds, the following "Self-Validating" workflow is recommended.
Phase A: Synthesis (Parallel Tracks)
-
Pyrazole Synthesis: React hydrazine hydrate with appropriate 1,3-diketones or
-unsaturated ketones.-
Control: Monitor regioisomer formation (N1 vs N2 alkylation) using NOESY NMR.
-
-
Pyrazine Synthesis: Condensation of 1,2-diamines with 1,2-dicarbonyls.
-
Control: Ensure complete cyclization; pyrazines are less prone to isomeric mixtures.
-
Phase B: The "Nitrogen Scan" Assay
Do not test potency in isolation. You must test Potency vs. Permeability.
Step-by-Step Protocol:
-
Enzymatic IC50 (Potency):
-
Reagents: Target Kinase, ATP (at Km), Substrate peptide.
-
Control: Staurosporine (Standard non-selective inhibitor).
-
Criterion: If Pyrazine IC50 > 10x Pyrazole IC50, the loss of the H-bond donor is likely the cause. Attempt to add an exocyclic amine.
-
-
Lipophilicity (LogD7.4) Determination:
-
Method: Shake-flask or HPLC-based retention time correlation.
-
Goal: Pyrazine should show a lower LogD than the phenyl/pyrazole analog, predicting better solubility.
-
-
Microsomal vs. Cytosolic Stability (The Critical Differentiator):
-
System: Human Liver Microsomes (HLM) AND Human Liver Cytosol (HLC).
-
Why? Microsomes contain CYPs (oxidize lipophilic rings). Cytosol contains Aldehyde Oxidase (attacks Pyrazines).
-
Protocol:
-
Incubate 1 µM compound at 37°C.
-
Timepoints: 0, 15, 30, 60 min.
-
Positive Control (HLM): Verapamil (High clearance).
-
Positive Control (HLC): Zaleplon or Phthalazine (High AO clearance).
-
-
Decision Logic:
-
If High Clearance in HLM but Low in HLC -> Choose Pyrazine (Resistant to CYP).
-
If High Clearance in HLC -> Choose Pyrazole (Resistant to AO).
-
-
Conclusion & Recommendation
-
Choose Pyrazole when:
-
You need a highly efficient H-bond donor/acceptor pair for the ATP hinge.
-
The target pocket is small/compact (5-membered ring fits better).
-
Aldehyde Oxidase metabolism is a known liability in your lead series.
-
-
Choose Pyrazine when:
-
You need to lower LogP (improve solubility) without introducing a basic center (like pyridine).
-
You are trying to escape CYP-mediated metabolism or N-glucuronidation liabilities.
-
You require a linker scaffold that provides a linear/planar vector (1,4-substitution).
-
References
-
Fecik, R. A., et al. (2005). "Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling." Journal of Medicinal Chemistry.
-
Zhang, H., et al. (2020). "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)." Molecules (MDPI).
-
Miniyar, P. B., et al. (2013).[2] "Unequivocal role of pyrazine ring in medicinally important compounds: a review." Mini Reviews in Medicinal Chemistry.
-
Ansari, A., et al. (2017). "Chemistry and Therapeutic Review of Pyrazole." ResearchGate.[2]
-
BenchChem. (2023). "A Comparative Analysis of the Biological Activity of Pyrazine vs. Pyridine Derivatives."
Sources
Safety Operating Guide
Personal protective equipment for handling (3-Amino-6-bromopyrazin-2-yl)methanol
Executive Safety Summary
Chemical Identity: (3-Amino-6-bromopyrazin-2-yl)methanol CAS Number: 1260880-59-8 Physical State: Solid (Powder)[1][2]
This guide defines the safety architecture for handling (3-Amino-6-bromopyrazin-2-yl)methanol. As a halogenated heterocyclic amine, this compound presents specific risks regarding mucous membrane irritation and potential oral toxicity. The protocols below prioritize containment at the source over reliance on PPE alone, adhering to the Hierarchy of Controls.
GHS Hazard Classification (Conservative Assessment)
Based on structural analogs and available safety data sheets for brominated pyrazines.[1]
| Hazard Class | H-Code | Hazard Statement | Signal Word |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2] | Warning |
| Skin Irritation | H315 | Causes skin irritation.[2][3] | Warning |
| Eye Irritation | H319 | Causes serious eye irritation.[2][3] | Warning |
| STOT - SE | H335 | May cause respiratory irritation.[1][2][3] | Warning |
Risk Assessment & Engineering Controls
The Core Directive: Do not rely solely on PPE. The primary barrier against this compound must be engineering controls .[1]
Engineering Control Standards
-
Primary Containment: All weighing, transfer, and solubilization must occur within a certified Chemical Fume Hood (CFH).[1]
-
Face Velocity: Verify CFH face velocity is between 80–100 fpm (0.4–0.5 m/s) before operation.
-
Static Mitigation: Pyrazine derivatives as dry powders can be static-prone.[1][2] Use an anti-static gun or ionizer during weighing to prevent "fly-away" dust, which circumvents respiratory protection.[1]
PPE Decision Logic (Visualization)
The following decision tree illustrates the selection process based on the state of matter and solvent system.
Figure 1: PPE Selection Workflow based on physical state and solvent compatibility.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to be self-validating : if you cannot meet the "Verification" criteria, the PPE is insufficient.
| Protection Zone | Recommended Equipment | Technical Rationale | Verification Protocol |
| Ocular | Chemical Safety Goggles (ANSI Z87.[1][2]1) | Safety glasses with side shields are insufficient for fine powders that can bypass gaps.[1][2] Goggles seal the orbital area against dust ingress.[1] | Ensure the seal is tight against the temples and cheekbones.[2] No gaps >1mm. |
| Dermal (Hand) | Nitrile Gloves (Minimum 5 mil) | Nitrile provides excellent resistance to pyrazine bases.[1][2] Latex is not recommended due to variable permeation rates with amine derivatives.[1] | Inflation Test: Check gloves for pinholes before donning.[1][2] Change immediately upon splash.[1] |
| Dermal (Body) | Lab Coat (Poly/Cotton or Nomex) | Must be buttoned to the neck.[2] Long sleeves required.[1] | Cuff of the lab coat must be tucked into the glove or the glove pulled over the cuff to seal the wrist.[2] |
| Respiratory | Fume Hood (Primary) or N95/P100 (Secondary) | Inhalation of brominated heterocycles can cause severe mucosal irritation (H335).[1][2] | If working outside a hood (not recommended), a fit-tested respirator is mandatory.[1][2] |
Operational Protocols
Weighing and Transfer (Critical Step)
Context: The highest risk of exposure occurs during the transfer of the solid, where static electricity can disperse the powder.
-
Preparation: Place the balance inside the fume hood.[1] If vibration is an issue, turn off the hood fan momentarily only if the sash is lowered to the breathing zone, but ideally, use a draft shield.
-
Static Control: Use an ionizing bar or anti-static gun on the spatula and weigh boat.[1]
-
Transfer:
-
Decontamination: Wipe the exterior of the stock container with a damp Kimwipe (methanol or water) before returning it to storage.[1]
Reaction Setup
Context: (3-Amino-6-bromopyrazin-2-yl)methanol contains a free amine and a hydroxyl group.[1][2] It is nucleophilic.[1]
-
Solvent Choice: When dissolved in halogenated solvents (e.g., Dichloromethane), the permeation time of standard nitrile gloves drops to <5 minutes.
-
Protocol: If using DCM, wear Silver Shield (laminate) gloves or employ the "Double-Glove" technique (change outer nitrile pair every 15 minutes).[1]
Emergency Response & Spill Management
First Aid Immediate Actions
-
Eye Contact: Flush immediately with water for 15 minutes.[1][3][4] Do not rub. The bromo-substituent can act as a lachrymator or abrasive.[1]
-
Skin Contact: Wash with soap and water.[1][3][4] Do not use alcohol/solvents, as they may enhance dermal absorption of the pyrazine.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention (H335).
Spill Cleanup Workflow
The following diagram outlines the response to a solid spill of the compound.
Figure 2: Spill response logic for solid pyrazine derivatives.
Disposal & Waste Management
-
Classification: This compound contains a bromine atom.[1] It must be segregated into the Halogenated Organic Waste stream.[1]
-
Labeling: Clearly label the waste container with the full chemical name. Do not use abbreviations like "Pyrazine deriv."
-
Container: High-density polyethylene (HDPE) or glass containers are compatible.[1]
References
-
PubChem. (n.d.).[1] Compound Summary: (3-Amino-6-bromopyrazin-2-yl)methanol.[1][2][5][6][7] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment: Glove Selection Chart. Retrieved October 26, 2023, from [Link][1]
-
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link][1]
Sources
- 1. (3-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 14022521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PYRAZINE DERIVATIVES (JECFA Food Additives Series 48) [inchem.org]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. (3-Amino-6-bromopyrazin-2-yl)methanol | 1260880-59-8 [sigmaaldrich.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
